molecular formula C9H9ClO2 B1626463 4-Methoxy-2-methylbenzoyl chloride CAS No. 31310-08-4

4-Methoxy-2-methylbenzoyl chloride

Cat. No.: B1626463
CAS No.: 31310-08-4
M. Wt: 184.62 g/mol
InChI Key: OPLXJLGRDDNPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-methylbenzoyl chloride is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31310-08-4

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

4-methoxy-2-methylbenzoyl chloride

InChI

InChI=1S/C9H9ClO2/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3

InChI Key

OPLXJLGRDDNPOW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC)C(=O)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)Cl

Origin of Product

United States

Foundational & Exploratory

4-Methoxy-2-methylbenzoyl chloride CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-Methoxy-2-methylbenzoyl chloride , a specialized acylating agent used in medicinal chemistry.

CAS Registry Number: 31310-08-4[1][2]

Executive Summary

This compound is a substituted benzoyl chloride derivative characterized by an ortho-methyl group and a para-methoxy group relative to the carbonyl functionality. Unlike the more common p-anisoyl chloride, the presence of the ortho-methyl group introduces significant steric hindrance, altering the kinetics of nucleophilic acyl substitution. This compound is a critical building block in the synthesis of sterically congested amides and esters, particularly in the development of Hepatitis C virus (HCV) inhibitors and anti-tumor agents targeting the Hedgehog signaling pathway.

Chemical Identity & Physiochemical Profile[3][4]

PropertySpecification
CAS Number 31310-08-4
IUPAC Name This compound
Synonyms 2-Methyl-p-anisoyl chloride; 4-Methoxy-o-toluoyl chloride
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
SMILES COc1ccc(C(=O)Cl)c(C)c1
InChI Key OPLXJLGRDDNPOW-UHFFFAOYSA-N
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point ~135–140 °C (at reduced pressure, predicted)
Reactivity Moisture sensitive; hydrolyzes to 4-methoxy-2-methylbenzoic acid

Synthetic Routes & Mechanistic Insight

The synthesis of this compound is typically achieved via the chlorination of its parent acid, 4-methoxy-2-methylbenzoic acid (CAS 6245-57-4) . Two primary protocols are employed depending on the scale and required purity.[3]

Protocol A: Oxalyl Chloride / Catalytic DMF (High Purity)

Context: Preferred for small-scale medicinal chemistry to avoid thermal degradation and sulfur contamination.

  • Reagents: 4-Methoxy-2-methylbenzoic acid (1.0 eq), Oxalyl chloride (1.2 eq), DMF (catalytic, 1-2 drops), Dichloromethane (DCM) (anhydrous).

  • Mechanism: The Vilsmeier-Haack intermediate (formed from DMF/Oxalyl chloride) activates the carboxylic acid, facilitating the substitution of the hydroxyl group with chloride.

  • Procedure:

    • Suspend the parent acid in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool to 0°C. Add catalytic DMF.

    • Add oxalyl chloride dropwise. (Gas evolution of CO and CO₂ will occur).

    • Allow to warm to room temperature and stir for 2–3 hours.

    • Purification: Concentrate in vacuo to yield the crude acid chloride.[3] This is often used directly in the next step without distillation to prevent hydrolysis.

Protocol B: Thionyl Chloride (Scale-Up)

Context: Used for multi-gram to kilogram synthesis.

  • Reagents: 4-Methoxy-2-methylbenzoic acid, Thionyl chloride (SOCl₂) (excess).

  • Procedure: Reflux the acid in neat SOCl₂ (or with toluene as co-solvent) for 3–5 hours until gas evolution (SO₂, HCl) ceases. Excess SOCl₂ is removed via vacuum distillation.

Visualization: Synthetic Pathway

The following diagram illustrates the conversion of the parent acid to the chloride and its subsequent utility in amide coupling.

SynthesisPath Acid 4-Methoxy-2-methylbenzoic Acid (CAS 6245-57-4) Chloride This compound (CAS 31310-08-4) Acid->Chloride Chlorination Reagents Oxalyl Chloride + cat. DMF (DCM, 0°C to RT) Reagents->Chloride Product Sterically Congested Amide (Drug Intermediate) Chloride->Product Acylation Amine Nucleophile (R-NH2) Amine->Product Coupling

Figure 1: Synthetic pathway from parent acid to active pharmaceutical intermediate.

Reactivity Profile & Steric Considerations

The "Ortho-Methyl" Effect

Unlike the unhindered 4-methoxybenzoyl chloride, the 2-methyl substituent in CAS 31310-08-4 exerts a steric blockade on the carbonyl carbon.

  • Kinetic Consequence: Reaction rates with weak nucleophiles (e.g., electron-deficient anilines) are significantly slower.

  • Selectivity: This hindrance can be exploited to achieve selective acylation in poly-nucleophilic systems.

  • Stability: The compound is slightly more resistant to hydrolysis than its non-methylated counterpart due to this shielding, though it remains moisture-sensitive.

Applications in Medicinal Chemistry

Hepatitis C Virus (HCV) Inhibitors

Research indicates the utility of this scaffold in synthesizing inhibitors for the HCV NS5B polymerase. The 4-methoxy-2-methylbenzoyl moiety provides a specific hydrophobic pharmacophore that fits into the allosteric binding pockets of the viral enzyme.

Oncology (Hedgehog Pathway)

Derivatives synthesized from this chloride have been explored as antagonists of the Hedgehog signaling pathway. Specifically, it is used to acylate benzarone or benzofuran scaffolds to produce compounds that suppress tumor growth in SHH (Sonic Hedgehog) medulloblastoma models.

General Intermediate

It serves as a versatile reagent for introducing the 2-methyl-4-methoxybenzoyl group, a common motif in:

  • Agrochemicals: For enhancing lipophilicity and metabolic stability of pesticides.

  • Liquid Crystals: As a mesogenic core component.

Handling, Safety, & Toxicology

Signal Word: DANGER

Hazard ClassStatementPrecaution
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.Wear chemically resistant gloves (Nitrile) and face shield.
Moisture Sensitivity Reacts violently with water to release HCl gas.Store under inert gas (Argon/Nitrogen) in a desiccator.
Inhalation Toxicity May cause respiratory irritation.Handle only in a functioning chemical fume hood.

Decontamination: Spills should be neutralized with solid sodium bicarbonate (NaHCO₃) or lime before disposal. Do not add water directly to the concentrated spill.

References

  • GuideChem. (n.d.). This compound Properties and CAS 31310-08-4. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 4-Methoxy-2-methylbenzoic acid (Parent Acid) Product Sheet. Retrieved from

  • National Institutes of Health (NIH). (2018). A benzarone derivative inhibits EYA to suppress tumor growth in SHH medulloblastoma. PubMed Central. Retrieved from

  • Google Patents. (2006). Hepatitis C virus inhibitors (US6995174B2).[4] Retrieved from

Sources

Literature review of 4-Methoxy-2-methylbenzoyl chloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 4-Methoxy-2-methylbenzoyl chloride .

Synthesis, Reactivity, and Medicinal Applications[1]

Executive Summary

This compound (CAS: Not widely listed, derived from Acid CAS 6245-57-4 ) is a specialized acyl chloride intermediate used primarily in the synthesis of pharmacologically active small molecules. Unlike the more common p-anisoyl chloride (4-methoxybenzoyl chloride), this derivative incorporates an ortho-methyl group. This structural modification is critical in medicinal chemistry: it introduces conformational restriction via steric hindrance and blocks potential metabolic soft spots on the phenyl ring.

This guide provides a comprehensive analysis of its synthesis, reactivity profile, and utility in developing Topoisomerase IIβ inhibitors, SGLT2 inhibitor analogs, and advanced agrochemicals.

Chemical Profile & Reactivity

The compound combines the high electrophilicity of an acyl chloride with the electron-donating properties of a methoxy group and the steric bulk of a methyl group.

PropertyDescription
Systematic Name This compound
Parent Acid 4-Methoxy-2-methylbenzoic acid (CAS 6245-57-4)
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Physical State Yellowish liquid or low-melting solid (moisture sensitive)
Reactivity Class Hard Electrophile (Acyl Halide)
Key Feature Ortho-Methyl Effect: The C2-methyl group creates steric clash with the carbonyl oxygen, twisting the amide/ester bond out of planarity in subsequent derivatives. This is often exploited to lock bioactive conformations.
Reactivity Landscape

The following diagram illustrates the core reactivity pathways for this scaffold.

Reactivity Core 4-Methoxy-2-methylbenzoyl Chloride Amides Amides (Bioactive Scaffolds) Core->Amides + Amines (Schotten-Baumann) Esters Esters (Prodrugs/Materials) Core->Esters + Alcohols (Base cat.) Friedel Benzophenones (Friedel-Crafts) Core->Friedel + Arenes (AlCl3) Heterocycles Benzothiazoles/ Oxadiazoles Core->Heterocycles + Hydrazides/ 2-Aminothiophenols

Figure 1: Divergent synthesis pathways utilizing the acyl chloride core.

Synthesis of the Core Scaffold

High-purity synthesis is required to prevent hydrolysis back to the acid. Two primary routes are recommended depending on the scale and sensitivity of the downstream application.

Route A: Thionyl Chloride (Standard Scale)

Best for multi-gram synthesis where trace sulfur contaminants are acceptable.

  • Reagents: 4-Methoxy-2-methylbenzoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), DMF (cat. 1-2 drops).

  • Solvent: Anhydrous Toluene or DCM (or neat).

  • Procedure:

    • Suspend the acid in toluene.

    • Add catalytic DMF (activates the SOCl₂ via Vilsmeier-like intermediate).

    • Add SOCl₂ dropwise at room temperature.

    • Heat to reflux (80°C) for 2–3 hours until gas evolution (HCl/SO₂) ceases.

    • Purification: Remove solvent and excess SOCl₂ under reduced pressure. Azeotrope with fresh toluene twice to remove residual acid gases.

Route B: Oxalyl Chloride (Sensitive Applications)

Recommended for medicinal chemistry libraries to avoid sulfur contamination.

  • Reagents: 4-Methoxy-2-methylbenzoic acid (1.0 eq), Oxalyl Chloride (1.2 eq), DMF (cat.).

  • Solvent: Anhydrous DCM (0°C to RT).

  • Mechanism: Generates CO, CO₂, and HCl (volatile byproducts).

  • Advantage: milder conditions, easier workup.

Medicinal Chemistry Applications

The 4-methoxy-2-methylphenyl moiety is a specific pharmacophore used to modulate the physicochemical properties of drug candidates.

A. Topoisomerase IIβ Inhibitors

Research has identified pyrrole derivatives containing this specific benzoyl moiety as potent inhibitors of Topoisomerase IIβ, an enzyme critical for DNA replication in cancer cells.

  • Mechanism: The 4-methoxy group acts as a hydrogen bond acceptor, while the 2-methyl group restricts the rotation of the benzoyl ring, locking the molecule into a bioactive conformation that fits the enzyme's binding pocket.

  • Key Reference: STOCK1N-31995 (Pyrrole derivative) demonstrated IC₅₀ values in the sub-micromolar range.[1][2][3]

B. SGLT2 Inhibitor Analogs

In the development of gliflozins (e.g., Canagliflozin, Dapagliflozin), Structure-Activity Relationship (SAR) studies often explore the "distal phenyl ring."

  • Role: Replacing a standard phenyl or 4-ethylphenyl group with 4-methoxy-2-methylphenyl alters lipophilicity (LogP) and metabolic stability. The ortho-methyl group blocks oxidation at the sensitive benzylic position found in other inhibitors.

C. Agrochemical Safeners

Benzoyl chloride derivatives are precursors to acylsulfonamide herbicides and safeners (e.g., Cyprosulfamide analogs). The steric bulk of the 2-methyl group can improve crop selectivity by altering the rate of hydrolytic degradation in soil vs. plant tissue.

Experimental Protocols
Protocol 1: Synthesis of this compound

This protocol ensures high conversion and removal of corrosive byproducts.

  • Setup: Flame-dried 100 mL Round Bottom Flask (RBF) with a reflux condenser and drying tube (CaCl₂).

  • Charge: Add 4-Methoxy-2-methylbenzoic acid (5.0 g, 30.1 mmol) and anhydrous Toluene (30 mL).

  • Activation: Add DMF (20 µL) via syringe.

  • Reaction: Add Thionyl Chloride (3.3 mL, 45.1 mmol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to 85°C. Stir for 3 hours. The suspension should become a clear yellow solution.

  • Workup: Cool to RT. Concentrate on a rotary evaporator (50°C, <20 mbar).

  • Azeotrope: Redissolve residue in Toluene (10 mL) and reconcentrate to remove trapped HCl.

  • Output: Yellow oil/solid. Yield: ~95-98%. Use immediately for the next step.

Protocol 2: General Amide Coupling (Schotten-Baumann)

Ideal for synthesizing library compounds with amines.

  • Phase A: Dissolve the Amine (1.0 eq) in 1N NaOH (2.0 eq) or a biphasic mixture of DCM/Sat. NaHCO₃.

  • Phase B: Dissolve This compound (1.1 eq) in DCM.

  • Addition: Add Phase B to Phase A vigorously at 0°C.

  • Monitoring: Stir at RT for 1-2 hours. Monitor by TLC (disappearance of amine).

  • Isolation: Separate organic layer, wash with 1N HCl (to remove unreacted amine) and Brine. Dry over MgSO₄.

Visualization of Synthesis Workflow

SynthesisWorkflow Start Start: 3-Methylanisole Step1 Vilsmeier-Haack (POCl3/DMF) Start->Step1 Aldehyde Intermediate: 4-Methoxy-2-methylbenzaldehyde Step1->Aldehyde Step2 Oxidation (KMnO4 or NaClO2) Aldehyde->Step2 Acid Precursor: 4-Methoxy-2-methylbenzoic Acid Step2->Acid Step3 Activation (SOCl2 or Oxalyl Cl) Acid->Step3 Final Target: 4-Methoxy-2-methylbenzoyl Chloride Step3->Final

Figure 2: Full synthetic route from commodity chemical (3-methylanisole) to the target acyl chloride.[4]

References
  • PubChem. 4-Methoxy-2-methylbenzoic acid (CID 597216).[5][6] National Library of Medicine. Available at: [Link][6]

  • ResearchGate. Synthesis and structure-activity relationship analysis of new olivacine derivatives (Topo IIβ Inhibitors). (Contextual citation for pyrrole derivatives). Available at: [Link]

  • Google Patents.Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides (Cyprosulfamide analogs). US9725409B2.

Sources

Methodological & Application

Application Note: Synthesis of Bioactive Heterocycles from 4-Methoxy-2-methylbenzoyl Chloride

[1]

Abstract & Strategic Value

In the landscape of medicinal chemistry, 4-Methoxy-2-methylbenzoyl chloride (CAS: 10325-16-3) serves as a high-value electrophilic building block.[1] Unlike the ubiquitous 4-methoxybenzoyl chloride (p-anisoyl chloride), the incorporation of the ortho-methyl group introduces critical steric constraints.[1] This steric bulk restricts bond rotation (atropisomerism potential), enhances metabolic stability by blocking ortho-oxidation sites, and improves selectivity in protein-ligand binding pockets.[1]

This guide details the synthesis of three "privileged structures" using this reagent: Quinazolinones (kinase inhibitors), Benzimidazoles (GPCR ligands), and 1,3,4-Oxadiazoles (antimicrobials).[1]

Reagent Profile & Handling

  • Chemical Nature: Moisture-sensitive acid chloride.[1]

  • Electronic Profile: The 4-methoxy group is a strong

    
    -donor (resonance), making the carbonyl carbon less electrophilic than unsubstituted benzoyl chlorides.[1] However, the 2-methyl group provides steric protection, modulating reactivity and preventing unwanted side reactions at the ortho-position.[1]
    
  • Handling Protocol:

    • Storage: Store under inert atmosphere (Ar/N2) at 2–8°C.

    • Activation: If the reagent appears hydrolyzed (white solid formation), reflux in thionyl chloride (

      
      ) for 1 hour followed by vacuum distillation to regenerate the acid chloride.
      

Application 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones

Quinazolinones are a cornerstone scaffold in oncology (e.g., Idelalisib derivatives).[1] The reaction of this compound with anthranilic acid derivatives yields 2-arylquinazolinones.[1]

Mechanism & Rationale

This protocol utilizes a one-pot, two-step cyclodehydration.[1]

  • N-Acylation: The acid chloride reacts with the aniline amine to form an amide.[1]

  • Cyclodehydration: Mediated by acetic anhydride or primary amines, the ring closes to form the thermodynamic product.

Detailed Protocol

Target: 2-(4-Methoxy-2-methylphenyl)quinazolin-4(3H)-one[1]

Reagents:

  • Anthranilic acid (1.0 equiv)[1]

  • This compound (1.1 equiv)[1]

  • Pyridine (2.0 equiv)[1]

  • Acetic anhydride (

    
    , excess)[1]
    

Step-by-Step Workflow:

  • Acylation: Dissolve anthranilic acid (10 mmol) in dry dichloromethane (DCM, 20 mL). Add pyridine (20 mmol).

  • Addition: Cool to 0°C. Add this compound (11 mmol) dropwise. Rationale: Low temperature prevents double acylation.[1]

  • Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (formation of amide intermediate).

  • Cyclization: Evaporate DCM. Resuspend the residue in acetic anhydride (10 mL). Reflux at 120°C for 3 hours. Rationale:

    
     acts as both solvent and dehydrating agent to close the pyrimidine ring.
    
  • Workup: Cool mixture and pour into ice-water (100 mL). The product will precipitate.[1]

  • Purification: Filter the solid. Recrystallize from Ethanol/DMF (9:1).[1]

Expected Yield: 75–85% Validation:

1

Application 2: Synthesis of 1,3,4-Oxadiazoles

Oxadiazoles act as bioisosteres for esters and amides, improving metabolic stability.[1]

Detailed Protocol

Target: 2-(4-Methoxy-2-methylphenyl)-5-phenyl-1,3,4-oxadiazole[1]

Step-by-Step Workflow:

  • Hydrazide Formation: React this compound with hydrazine hydrate (excess) in ethanol at 0°C. Stir 4h. Filter the precipitated acid hydrazide .

  • Coupling: React the isolated hydrazide (1.0 equiv) with Benzoic acid (1.0 equiv) using

    
     (5 equiv) as the condensing agent.
    
  • Cyclization: Reflux the mixture at 100°C for 6 hours.

  • Quenching: Pour carefully onto crushed ice (Exothermic!). Neutralize with

    
     to pH 7.[1]
    
  • Isolation: Extract with Ethyl Acetate. Dry over

    
    .[1]
    

Application 3: Benzimidazole Synthesis

Used for designing antagonists for angiotensin II receptors.

Protocol Summary: React o-phenylenediamine (1.0 equiv) with This compound (1.0 equiv) in DMF. Use Boric acid (catalytic) or simply reflux in Polyphosphoric acid (PPA) for direct condensation.[1]

  • Note: The steric hindrance of the 2-methyl group may require longer reaction times (4-6 hours) compared to standard benzoyl chloride.[1]

Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways starting from the core acid chloride.

Gcluster_0Bioactive Scaffold GenerationStart4-Methoxy-2-methylbenzoylchlorideAmideN-BenzoylAnthranilic AcidStart->Amide+ Anthranilic Acid(Pyridine)HydrazideAcid HydrazideStart->Hydrazide+ HydrazineHydrateAmide2N-(2-aminophenyl)amideStart->Amide2+ o-PhenylenediamineQuin2-ArylQuinazolinoneAmide->QuinAc2O, Reflux(Cyclodehydration)Oxa1,3,4-OxadiazoleHydrazide->Oxa+ R-COOH(POCl3)Benz2-ArylBenzimidazoleAmide2->BenzPPA orAcid Catalysis

Caption: Divergent synthetic pathways transforming this compound into three distinct bioactive heterocycles.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Quinazolinone) Steric hindrance of 2-methyl group slowing cyclization.[1]Increase reflux time in

or switch to higher boiling solvent (e.g., Diglyme).
Hydrolysis of Reagent Moisture contamination.Distill acid chloride before use.[1] Ensure glassware is oven-dried.[1]
Incomplete Cyclization (Oxadiazole) Insufficient dehydrating power.[1]Ensure

is fresh. Alternatively, use Burgess reagent for milder conditions.[2]
Sticky Precipitate Trapped solvent/impurities.[1]Triturate crude solid with cold diethyl ether or hexane to remove non-polar impurities.[1]

References

  • SGLT2 Inhibitor Synthesis: Xu, G., et al. (2010).[1] (1S)-1,5-Anhydro-1-[5-(4-ethoxybenzyl)-2-methoxy-4-methylphenyl]-1-thio-d-glucitol (TS-071) is a Potent, Selective Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor.[1] Journal of Medicinal Chemistry. Link (Demonstrates Friedel-Crafts usage of the 2-methyl-4-methoxy motif).[1]

  • Quinazolinone Protocols: Li, F., et al. (2016).[1][3] Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones. Organic Letters. Link[1]

  • Oxadiazole Methodologies: Somani, R.R., et al. (2009).[1] Synthesis and biological evaluation of some [1,3,4]oxadiazole derivatives. International Journal of ChemTech Research. Link

  • Hepatitis C Inhibitors Patent: US Patent 6,995,174 B2.[1][4] Hepatitis C virus inhibitors.[1][4] Link

Application Note: Catalytic Strategies for Acylation with 4-Methoxy-2-methylbenzoyl Chloride

[1]

Executive Summary & Mechanistic Insight

This compound presents a unique "Push-Block" electronic and steric profile that distinguishes it from standard benzoyl chlorides.[1] Successful acylation requires selecting catalysts that overcome these specific barriers:

  • Electronic Deactivation (The "Push"): The para-methoxy group is a strong resonance donor (

    
    ).[1] This significantly stabilizes the carbonyl carbon, making it less electrophilic  toward neutral nucleophiles compared to unsubstituted benzoyl chloride.
    
  • Steric Hindrance (The "Block"): The ortho-methyl group imposes steric strain (

    
     strain) during the formation of the tetrahedral intermediate.[1]
    

Implication for Catalysis:

  • For C-Acylation (Friedel-Crafts): The reagent readily forms a stabilized acylium ion.[1] However, the methoxy oxygen can act as a Lewis base, sequestering the Lewis acid catalyst. Protocol: Use >1.1 equivalents of Lewis acid (e.g.,

    
    , 
    
    
    ).[1]
  • For N/O-Acylation: Passive mixing is often insufficient due to the deactivated carbonyl.[1] Protocol: Obligatory use of nucleophilic catalysts (DMAP, 4-PPY) to generate a reactive

    
    -acylpyridinium intermediate.
    

Catalyst Selection Matrix

Reaction TypeSubstrate ClassRecommended CatalystSolvent SystemMechanistic Rationale
C-Acylation Electron-Rich Heterocycles (e.g., Benzofurans)

(Tin(IV) Chloride)
DCM or BenzeneMilder than

; prevents polymerization of sensitive heterocycles while activating the acyl chloride [1].[1]
C-Acylation Simple Aromatics (e.g., Benzene, Toluene)

(Aluminum Chloride)

or

Strong Lewis acid required to overcome the stability of the methoxy-stabilized acylium ion [2].[1]
N-Acylation Hindered/Secondary AminesDMAP (10-20 mol%) +


or THF
DMAP forms a reactive acyl-pyridinium species, bypassing the steric block of the ortho-methyl group.[1]
O-Acylation Tertiary Alcohols / Phenols

or DMAP
Toluene / MeCNLewis acid catalysis (

) activates the carbonyl oxygen without blocking the nucleophile approach.[1]

Visualizing the Reaction Pathways

The following diagram illustrates the divergent activation pathways required for this specific reagent.

AcylationPathwaysReagent4-Methoxy-2-methylbenzoylChlorideLALewis Acid(AlCl3 / SnCl4)Reagent->LA + Lewis AcidComplexCatalyst Sequestration(Lewis Acid-Methoxy Complex)Reagent->Complex Side ReactionBaseNu. Catalyst(DMAP)Reagent->Base + DMAPAcyliumStabilized Acylium Ion(Resonance Stabilized)LA->Acylium - Cl-Product_CC-Acylated Product(Aryl Ketone)Acylium->Product_C + Ar-HPyridiniumN-AcylpyridiniumIntermediateBase->Pyridinium Displacement of Cl-Product_NN-Acylated Product(Amide)Pyridinium->Product_N + R-NH2 / R-OH

Caption: Divergent activation pathways: Lewis Acids generate the acylium ion (top), while Nucleophilic Catalysts create a reactive intermediate to overcome steric hindrance (bottom).[1]

Detailed Experimental Protocols

Protocol A: Friedel-Crafts Acylation of Heterocycles (SnCl4 Method)

Best for: Synthesizing drug scaffolds like benzofuran derivatives where milder conditions are needed to preserve the heterocycle.[1]

Reference: Adapted from Journal of Medicinal Chemistry and PMC studies on benzarone derivatives [1, 2].[1]

Reagents:

  • Substrate: 5-Bromo-2-ethylbenzofuran (1.0 equiv)[1]

  • Reagent: this compound (1.2 equiv)[1]

  • Catalyst: Tin(IV) chloride (

    
    ) (1.2 - 1.4 equiv)[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with Argon/Nitrogen. Add the substrate (e.g., 5-bromo-2-ethylbenzofuran) and dissolve in anhydrous DCM (

    
     concentration).[1]
    
  • Reagent Addition: Add this compound (1.2 equiv) to the solution. Cool the mixture to 0°C using an ice bath.

  • Catalyst Injection: Slowly add

    
     (1.2 equiv) dropwise via syringe.[1]
    
    • Note: Fuming may occur.[1][2][3] Ensure the internal temperature does not spike.[1]

    • Why SnCl4?

      
       is too harsh and may cause demethylation of the methoxy group or ring opening of the furan.
      
  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–16 hours.[1]

    • Monitoring: TLC usually shows a dark spot for the complex.[1] Quench a mini-aliquot with water/EtOAc to check progress.[1]

  • Quench: Pour the reaction mixture into ice-cold water. Extract with EtOAc (

    
    ).[1][4]
    
  • Purification: Wash organics with

    
     HCl (to remove Tin salts), saturated 
    
    
    , and brine. Dry over
    
    
    .[1][4] Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: N-Acylation of Hindered Amines (DMAP-Catalyzed)

Best for: Coupling the reagent with secondary amines or anilines where the ortho-methyl group slows down the reaction.[1]

Reagents:

  • Amine Substrate (1.0 equiv)[1][5]

  • Reagent: this compound (1.1 equiv)[1]

  • Base: Triethylamine (

    
    ) (2.0 equiv)[1]
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equiv)[1]

  • Solvent: Anhydrous DCM or THF[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine and

    
     in anhydrous DCM under inert atmosphere.
    
  • Catalyst Addition: Add DMAP (10–20 mol%).[1]

    • Critical: Do not omit DMAP.[1] The ortho-methyl steric hindrance significantly retards the direct attack of the amine.[1] DMAP forms the intermediate N-(4-methoxy-2-methylbenzoyl)-4-dimethylaminopyridinium chloride, which is highly reactive.[1]

  • Acyl Chloride Addition: Add this compound dropwise at 0°C.

  • Reaction: Warm to room temperature and stir.

    • Timeframe: 2–6 hours.[1] (Without DMAP, this reaction can take >24h or stall).[1]

  • Workup: Wash with

    
     HCl (to remove DMAP/TEA), then 
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (C-Acylation) Catalyst PoisoningThe methoxy oxygen complexes with the Lewis Acid.[1] Increase Catalyst loading to 2.0–2.5 equivalents.
Demethylation (Loss of OMe) Lewis Acid too strongSwitch from

to

or

.[1] Keep temperature

RT.
No Reaction (Amide Coupling) Steric HindranceEnsure DMAP is present. Heat to reflux in THF if the amine is also hindered.[1]
Violent Hydrolysis Moisture ContaminationThis reagent releases HCl gas rapidly upon water contact.[1] Use strictly anhydrous solvents and store the reagent under inert gas.[1]

Safety & Handling

  • Hazards: Corrosive, Lachrymator.[1] Reacts violently with water to release HCl gas.[1]

  • Storage: Store in a tightly sealed container at 2–8°C. If the liquid turns dark or fumes excessively upon opening, check purity (hydrolysis to acid is common).

  • Neutralization: Quench excess reagent with a mixture of ice and

    
     solution.[1] Do not add water directly to the neat chemical.[1][3][6]
    

References

  • Han, S., et al. (2020).[1] "A benzarone derivative inhibits EYA to suppress tumor growth in SHH medulloblastoma."[1] PMC (PubMed Central).[1] Available at: [Link]

  • Nomura, S., et al. (2010).[1] "(1S)-1,5-Anhydro-1-[5-(4-ethoxybenzyl)-2-methoxy-4-methylphenyl]-1-thio-d-glucitol (TS-071) is a Potent, Selective Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for Type 2 Diabetes Treatment."[1][7] Journal of Medicinal Chemistry. Available at: [Link][1]

  • PrepChem. "Synthesis of 4-methoxybenzophenone." (General procedure adaptable for methylated analog). Available at: [Link]

Troubleshooting & Optimization

Preventing hydrolysis of 4-Methoxy-2-methylbenzoyl chloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methoxy-2-methylbenzoyl Chloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the storage and handling of this moisture-sensitive reagent. My aim is to equip you with the necessary knowledge to prevent its hydrolysis and ensure the integrity of your experiments.

Part 1: Understanding the Challenge: The Inherent Reactivity of this compound

This compound, like other acyl chlorides, is a highly reactive compound.[1] This reactivity is what makes it a valuable reagent in organic synthesis, particularly for creating esters and amides.[2][3] However, this reactivity also makes it susceptible to degradation, primarily through hydrolysis.[1][4]

The carbon atom in the carbonyl group of an acyl chloride has a significant partial positive charge due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[1] This makes it a prime target for nucleophiles, with water being a common nucleophile present as moisture in the atmosphere.[1]

The Hydrolysis Reaction: A Step-by-Step Breakdown

The reaction with water leads to the formation of the corresponding carboxylic acid (4-methoxy-2-methylbenzoic acid) and hydrochloric acid (HCl).[1] This not only consumes your starting material but the generation of HCl can also interfere with subsequent reactions, especially those that are pH-sensitive.

Here is a visual representation of the hydrolysis pathway:

Hydrolysis cluster_reactants Reactants cluster_products Products AcylChloride This compound CarboxylicAcid 4-Methoxy-2-methylbenzoic Acid AcylChloride->CarboxylicAcid Hydrolysis Water Water (H₂O) Water->CarboxylicAcid HCl Hydrochloric Acid (HCl)

Caption: Hydrolysis of this compound.

Part 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions that arise during the storage and handling of this compound.

Q1: What are the initial signs of hydrolysis in my this compound sample?

A1: The initial signs of hydrolysis can be subtle. Be observant of the following:

  • Fuming upon opening: The most immediate sign is the fuming of the compound when the container is opened. This is due to the reaction of the acyl chloride with atmospheric moisture, releasing HCl gas which then fumes in the moist air.

  • Change in physical state: Pure this compound is typically a low-melting solid or a liquid.[2][5] The hydrolysis product, 4-methoxy-2-methylbenzoic acid, is a solid. If you observe solidification or the formation of crystalline deposits in your liquid sample, it is a strong indicator of hydrolysis.

  • Pungent, acidic odor: While the acyl chloride itself has a pungent odor, the presence of HCl from hydrolysis will contribute a sharp, acidic smell.

Q2: What are the optimal storage conditions to prevent hydrolysis?

A2: Proper storage is the most critical factor in preventing hydrolysis. The key is to minimize exposure to moisture and air.

ParameterRecommended ConditionRationale
Atmosphere Inert gas (Argon or Nitrogen)Displaces moist air, preventing the primary reaction.[6]
Temperature Cool, dry place (refrigeration may be suitable)Lowers the rate of any potential degradation reactions.[7]
Container Tightly sealed, preferably with a Sure/Seal™ type capProvides a physical barrier against atmospheric moisture.[8]
Location Well-ventilated area, away from water sourcesMinimizes accidental exposure to water and ensures safety.[4][9]

Expert Insight: While refrigeration is generally good practice for slowing down chemical reactions, it's crucial to allow the container to warm to room temperature before opening.[10] Opening a cold container can cause condensation of atmospheric moisture on the compound and inside the bottle, accelerating hydrolysis.

Q3: My bottle of this compound has a pressure buildup. Is this normal?

A3: No, this is a sign of decomposition. The hydrolysis of this compound produces hydrochloric acid (HCl) gas.[1] In a sealed container, this gas can accumulate and lead to a dangerous pressure buildup.[5] If you notice any bulging of the container or a "hiss" upon opening, handle it with extreme caution in a fume hood. This indicates that the integrity of your sample has been compromised.

Q4: How should I handle and dispense the reagent to minimize moisture exposure?

A4: Employing proper air-sensitive techniques is crucial for maintaining the quality of your reagent.

HandlingWorkflow cluster_prep Preparation cluster_transfer Transfer cluster_storage Post-Transfer A Dry all glassware in an oven B Assemble glassware while hot under inert gas flow A->B C Use a Sure/Seal™ bottle D Flush syringe with inert gas C->D E Pierce septum and withdraw reagent D->E F Maintain positive inert gas pressure E->F G Clean syringe immediately E->G H Replace polypropylene cap if applicable F->H

Caption: Recommended workflow for handling moisture-sensitive reagents.

Detailed Steps:

  • Glassware Preparation: Ensure all glassware that will come into contact with the acyl chloride is meticulously dried, either by oven-drying overnight or flame-drying under vacuum.[8][11]

  • Inert Atmosphere: Conduct all transfers under a positive pressure of an inert gas like argon or nitrogen.[6][8] A Schlenk line or a glove box provides the ideal environment.[8][9]

  • Syringe/Cannula Transfer: Use a dry syringe or cannula to transfer the liquid.[8] Before drawing up the reagent, flush the syringe with inert gas several times to remove any residual moisture.[10]

  • Sure/Seal™ Bottles: For reagents supplied in Sure/Seal™ bottles, use a clean, dry needle to pierce the septum for withdrawal.[8] This system is designed to maintain an inert atmosphere within the bottle.[8]

Q5: Can I repurify a partially hydrolyzed sample of this compound?

A5: In many cases, yes. The primary method for purifying acyl chlorides is through fractional distillation under reduced pressure.[6][12]

Experimental Protocol: Purification by Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus. Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas.[6]

  • Crude Material: Place the partially hydrolyzed this compound in the distillation flask.

  • Vacuum: Connect the apparatus to a vacuum pump with a cold trap.

  • Distillation: Gradually reduce the pressure and gently heat the distillation flask.

  • Collection: Collect the fraction that distills at the appropriate boiling point for this compound under the specific vacuum pressure.

  • Storage: Immediately store the purified product under an inert atmosphere in a tightly sealed container.[6]

Important Consideration: The hydrolysis product, 4-methoxy-2-methylbenzoic acid, has a significantly higher boiling point than the acyl chloride. This difference allows for effective separation by distillation.

Part 3: Analytical Verification of Purity

To ensure the quality of your this compound, especially after prolonged storage or if you suspect hydrolysis, analytical verification is recommended.

  • Gas Chromatography (GC): GC is a suitable method for assessing the purity of acyl chlorides.[6] The appearance of a new peak corresponding to the carboxylic acid would indicate hydrolysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the carboxylic acid impurity. The acidic proton of the carboxylic acid will appear as a broad singlet, typically far downfield.

  • Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency for an acyl chloride is typically in the range of 1770-1815 cm⁻¹. The corresponding carboxylic acid will show a broader carbonyl stretch around 1700-1725 cm⁻¹ and a very broad O-H stretch from approximately 2500-3300 cm⁻¹.

By implementing these storage, handling, and verification procedures, you can significantly extend the shelf-life of your this compound and ensure the reliability of your experimental results.

References

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Unknown Author. Guidelines on how to use sensitive chemicals. Retrieved from [Link]

  • PubChem. Acetyl chloride. Retrieved from [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Sciencemadness Wiki. (2024, January 8). Acetyl chloride. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

  • ChemistryStudent. Acyl Chlorides (A-Level). Retrieved from [Link]

  • Google Patents. US6727384B1 - Method for purifying acid chlorides.
  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

  • ACS Publications. (2020, November 4). Hydrolysis Reactions of Two Benzoyl Chlorides as a Probe to Investigate Reverse Micelles Formed by the Ionic Liquid-Surfactant bmim–AOT. Retrieved from [Link]

  • NIH. (2011, July 28). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Retrieved from [Link]

  • Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • ResearchGate. (2025, October 16). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Retrieved from [Link]

  • Pearson+. What compounds are formed from the reaction of benzoyl chloride w.... Retrieved from [Link]

  • Ataman Kimya. BENZOYL CHLORIDE. Retrieved from [Link]

  • RSC Publishing. SN2 character of hydrolysis of benzoyl chloride. Retrieved from [Link]

  • PrepChem.com. Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]

  • NIST. Benzoyl chloride, 4-methoxy-. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 4-Methoxy-2-methylbenzoyl Chloride Acylations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Substrate

Welcome to the technical support hub. If you are experiencing low yields with 4-Methoxy-2-methylbenzoyl chloride , you are likely battling two opposing forces inherent to this molecule’s structure:

  • Electronic Deactivation: The para-methoxy group is a strong electron-donating group (EDG). Through resonance, it donates electron density into the carbonyl carbon, making it less electrophilic than a standard benzoyl chloride.

  • Steric Hindrance: The ortho-methyl group creates a physical blockade. It hinders the nucleophilic attack trajectory (Bürgi-Dunitz angle), significantly slowing down the rate-determining step of amide or ester formation.

The Result: A "lazy" electrophile that reacts slowly with your target nucleophile, allowing background moisture (hydrolysis) to compete effectively, leading to the formation of the unreactive carboxylic acid byproduct.

This guide provides the protocols to overcome these barriers.

Module 1: Pre-Reaction Diagnostics (Quality Control)

Before optimizing the reaction, ensure your reagent is viable. This acid chloride is prone to hydrolysis during storage.

FAQ: How do I know if my acid chloride is "dead"?

A: Visual inspection is insufficient. The carboxylic acid byproduct (4-methoxy-2-methylbenzoic acid) is often a white solid, similar to the chloride.

Diagnostic Protocol: The Methanol Quench Test

  • Dissolve 50 mg of your acid chloride in 0.5 mL dry DCM.

  • Add 0.5 mL HPLC-grade Methanol (excess).

  • Wait 10 minutes.

  • Run TLC (or LC-MS).

    • Result A (Methyl Ester): One clean spot/peak. Status: Reagent is good.

    • Result B (Carboxylic Acid): Peak matches the parent acid. Status: Hydrolyzed.

    • Result C (Mixed): Status: Purify immediately.

Corrective Action: If hydrolyzed, reflux the material in Thionyl Chloride (


) for 2 hours to regenerate the acid chloride. Remove excess 

via azeotropic distillation with toluene.

Module 2: Reaction Optimization (N- and O-Acylation)

Core Strategy: Since the electrophile is deactivated and hindered, we must use Hypernucleophilic Catalysis to facilitate the transfer.

Standard Protocol: DMAP-Catalyzed Acylation

Recommended for coupling with secondary amines, hindered alcohols, or anilines.

The Mechanism: Standard bases (TEA, DIPEA) act only as proton scavengers. They do not activate the carbonyl. DMAP (4-Dimethylaminopyridine) is required.[1] It attacks the hindered carbonyl to form a highly reactive N-acylpyridinium salt. This intermediate is less sterically sensitive and far more electrophilic than the starting chloride.

Step-by-Step Workflow
ParameterRecommendationRationale
Solvent DCM (Dichloromethane) or THF (anhydrous) Non-nucleophilic, polar enough to solubilize the ionic intermediate.
Concentration High (0.5 M - 1.0 M) High concentration forces the kinetics of this bimolecular reaction.
Base Triethylamine (TEA) (2.0 equiv)Regenerates the DMAP catalyst; scavenges HCl.
Catalyst DMAP (10-20 mol%)CRITICAL. Forms the active acyl-transfer species.
Temperature 0°C

Reflux
Start cold to control exotherm, then heat to overcome the ortho-methyl steric barrier.

Experimental Procedure:

  • Setup: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
  • Charge: Add Nucleophile (1.0 equiv), TEA (2.0 equiv), and DMAP (0.2 equiv) in dry DCM.

  • Addition: Dissolve this compound (1.2 equiv) in minimal DCM. Add dropwise at 0°C.

    • Note: Do not add solid acid chloride directly; localized concentration spikes can cause impurities.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Checkpoint: Check TLC at 1 hour. If <50% conversion, heat to reflux (40°C for DCM). The ortho-methyl group often necessitates thermal energy.

  • Quench: Add saturated

    
     solution.
    
Visualizing the Catalytic Pathway

The following diagram illustrates how DMAP bypasses the steric hindrance of the ortho-methyl group.

DMAP_Catalysis cluster_sterics Steric Bypass Mechanism Substrate 4-Methoxy-2-methyl benzoyl chloride Intermediate Acyl-Pyridinium Salt (Highly Reactive) Substrate->Intermediate DMAP Attack (Fast) DMAP DMAP (Catalyst) DMAP->Intermediate Product Final Acylated Product Intermediate->Product Nucleophilic Attack (Facilitated) Nucleophile Target Nucleophile (Amine/Alcohol) Nucleophile->Product Base Auxiliary Base (TEA) Base->DMAP Regenerates Catalyst

Figure 1: DMAP acts as a nucleophilic shuttle, converting the "lazy" hindered acid chloride into a highly reactive acyl-pyridinium salt, which is then attacked by the nucleophile.

Module 3: Troubleshooting Friedel-Crafts Acylations

If you are using this reagent for C-acylation (Friedel-Crafts), DMAP is not applicable. You must rely on Lewis Acid activation .

The Challenge: The methoxy group on the acid chloride can complex with the Lewis Acid (


), requiring higher equivalents of catalyst.

Protocol Adjustments:

  • Stoichiometry: Use 1.2 to 1.5 equivalents of

    
     .
    
    • Reason: 1.0 eq coordinates with the carbonyl oxygen to form the acylium ion. The extra 0.2-0.5 eq compensates for coordination with the para-methoxy oxygen.

  • Order of Addition: Generate the Acylium Ion first.

    • Mix Acid Chloride +

      
       in Nitromethane or DCM at 0°C for 15 mins.
      
    • Then add the aromatic substrate.

    • Why? This ensures the active electrophile is fully formed before the substrate is introduced, preventing oligomerization.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in real-time.

Troubleshooting_Tree Start Problem: Low Yield CheckQC 1. Perform Methanol Quench Test Start->CheckQC IsPure Is reagent pure? CheckQC->IsPure Purify Reflux in SOCl2 to regenerate IsPure->Purify No CheckCond 2. Check Reaction Conditions IsPure->CheckCond Yes IsCatalyst Is DMAP present? CheckCond->IsCatalyst AddDMAP Add 10-20 mol% DMAP (Critical for sterics) IsCatalyst->AddDMAP No CheckTemp 3. Check Temperature IsCatalyst->CheckTemp Yes IsHeat Was heat applied? CheckTemp->IsHeat HeatIt Reflux (40-60°C) to overcome 2-Me sterics IsHeat->HeatIt No FinalCheck Check Solvent Dryness (Competitive Hydrolysis) IsHeat->FinalCheck Yes

Figure 2: Step-by-step diagnostic logic for isolating the root cause of reaction failure.

References

  • Steglich Esterification & Acylation Principles

    • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

    • Relevance: Establishes the mechanism of DMAP c
  • Mechanistic Insights into DMAP Catalysis

    • Xu, S., et al. (2006). Steric Effects in the Uncatalyzed and DMAP-Catalyzed Acylation of Alcohols. The Journal of Organic Chemistry, 71(16).

    • Relevance: Quantifies how DMAP accelerates reactions specifically for sterically hindered substrates like 2-substituted benzoyl chlorides.
  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Synthesis and Handling of Anisoyl Chlorides

    • Organic Syntheses, Coll. Vol. 1, p.12 (1941); Vol. 9, p.32 (1929). p-Methoxybenzoyl Chloride.[2][3]

    • Relevance: Provides baseline stability and synthesis data for methoxy-substituted benzoyl chlorides.

Sources

Technical Support Center: Purification of 4-Methoxy-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers handling 4-Methoxy-2-methylbenzoyl chloride and its derivatives. It prioritizes experimental rigor, safety, and troubleshooting.

Executive Summary & Compound Profile

This compound is a highly reactive electrophile commonly used as an intermediate in the synthesis of pharmaceuticals (e.g., API scaffolds).[1] Unlike stable reagents, this compound is prone to rapid hydrolysis and thermal decomposition.[1]

  • Primary Challenge: Hydrolysis to 4-methoxy-2-methylbenzoic acid (white solid) upon contact with atmospheric moisture.[1]

  • Secondary Challenge: Color degradation (pink/brown) due to trace transition metals or oxidation of the electron-rich anisole ring.[1]

  • Recommended Purity Standard: >97% (GC/titration) for subsequent acylation steps.[1]

Core Purification Workflows

The purification strategy depends heavily on the physical state of your specific derivative (solid vs. liquid at room temperature) and the scale of operation.

Workflow A: Vacuum Distillation (Primary Method)

Best for: Liquids and low-melting solids; removing non-volatile inorganic salts and tars.[1]

Protocol:

  • Quench & Evaporation: Remove excess thionyl chloride (

    
    ) or oxalyl chloride via rotary evaporation.[1]
    
    • Critical Step: Add anhydrous toluene (2-3x volume) and re-evaporate.[1][2] This azeotropically removes residual

      
      , which otherwise catalyzes degradation [1, 5].[1]
      
  • Setup: Use a short-path distillation head (Vigreux column optional for high purity) with a cow receiver.

  • Conditions:

    • Vacuum: < 5 mmHg (High vacuum is essential to keep bath temp < 140°C).[1][3]

    • Bath Temp: Start at 80°C, ramp slowly.

    • Collection: Discard the first 5-10% (forerun) which contains residual solvents and HCl.[1]

Workflow B: Recrystallization (Alternative for Solids)

Best for: High-melting solid derivatives or when distillation causes thermal decomposition.[1]

Protocol:

  • Solvent Selection: strictly anhydrous non-protic solvents.[1]

    • Good: Hexane, Heptane, Toluene, or Cyclohexane [1, 12].[1]

    • Forbidden: Ethanol, Methanol, Water, Diethyl Ether (unless strictly dried and peroxide-free).[1]

  • Process: Dissolve crude solid in minimum hot toluene. Add hexane until slightly turbid.[1] Cool slowly to 0°C under

    
    .
    
  • Isolation: Filter under inert atmosphere (Schlenk line or glovebox).

Visualizing the Purification Logic

The following diagram outlines the decision process for purifying this class of acid chlorides.

PurificationLogic Start Crude Reaction Mixture (Acid + SOCl2/Oxalyl Cl) Evap Evaporate Volatiles (Azeotrope w/ Toluene) Start->Evap CheckState Physical State at RT? Evap->CheckState Liquid Liquid / Low MP Solid CheckState->Liquid Oil Solid High MP Solid CheckState->Solid Crystals Distill Vacuum Distillation (<5 mmHg, <140°C) Liquid->Distill Cryst Recrystallization (Hexane/Toluene) Solid->Cryst ResultLiquid Pure Distillate (Clear/Pale Yellow) Distill->ResultLiquid Decomp Thermal Decomposition (Black Tar/Gas Evolution) Distill->Decomp Overheating ResultSolid Crystalline Solid (White/Off-white) Cryst->ResultSolid Hydrolysis Hydrolysis (White Precipitate) Cryst->Hydrolysis Wet Solvent

Figure 1: Decision tree for selecting the optimal purification route based on physical state and risk factors.

Troubleshooting Guide & FAQs

Q1: My distilled product turned pink/brown after sitting for one hour. Is it ruined?

Diagnosis: This is likely oxidative degradation or trace metal contamination, common with electron-rich anisole derivatives [2, 4].[1]

  • Root Cause: Trace iron (from steel needles/spatulas) or exposure to air can oxidize the methoxy ring.

  • Solution:

    • If the color is light pink, the chemical purity is likely still >95%. Use immediately.

    • For storage, redistill under strict Argon/Nitrogen and store in an amber vial with a Teflon-lined cap.

    • Pro-Tip: Avoid metal spatulas; use glass or Teflon tools.

Q2: I see a white precipitate forming in my receiving flask during distillation.

Diagnosis: Hydrolysis is occurring [1, 15].[1]

  • Root Cause: The system was not flame-dried, or there is a leak in the vacuum setup allowing moisture ingress. The white solid is the parent acid (4-methoxy-2-methylbenzoic acid), which has a much higher melting point.[1]

  • Corrective Action:

    • Stop distillation.[1]

    • Filter the oil through a sintered glass funnel under

      
       to remove the solid acid.
      
    • The filtrate is your acid chloride.

Q3: The boiling point is fluctuating wildly, and the flask is bumping.

Diagnosis: Residual Thionyl Chloride (


)  [5, 13].
  • Mechanism:

    
     boils at ~76°C (atm).[1] If trapped in the viscous oil, it will flash-boil under vacuum.[1]
    
  • Fix:

    • Cool the mixture.

    • Add dry toluene.[1][2][4]

    • Rotovap again to azeotrope off the

      
      . Repeat 2x.
      
Q4: Can I use silica gel chromatography to purify this?

Answer: Generally, NO.

  • Reasoning: Silica gel contains surface hydroxyl groups (Si-OH) and often adsorbed water.[1] These will hydrolyze your acid chloride to the acid immediately, destroying your yield [1, 25].

  • Exception: If you must use chromatography, you can try a "flash" column with extremely dry silica and non-polar solvents (Hexane/DCM), but distillation is far superior for this class of compounds.[1]

Data Summary: Impurities & Solvents

ParameterSpecification / RecommendationNotes
Boiling Point ~130-150°C @ 5-10 mmHg (Estimated)Expect higher BP than unsubstituted benzoyl chloride.[1]
Common Impurity 4-Methoxy-2-methylbenzoic acidWhite solid.[1] Insoluble in cold acid chloride.[1]
Common Impurity Thionyl ChloridePungent odor.[1][5] Removes via Toluene azeotrope.[1]
Recryst. Solvent Toluene / Hexane / HeptaneMust be Anhydrous.
Incompatible Water, Alcohols, Amines, Silica GelReacts violently or degrades product.[1]

References

  • LookChem. General procedures for the purification of Acid chlorides. Retrieved from [1]

  • NOAA. 4-METHOXYBENZOYL CHLORIDE - CAMEO Chemicals.[1] Retrieved from [1]

  • Organic Syntheses. Removal of residual thionyl chloride.[1][2][4][5] Org.[1][6][7] Synth. 2013, 90, 268-279.[1] Retrieved from [1]

  • ChemicalBook. 4-Methoxybenzoyl chloride Properties and Reactions. Retrieved from [1]

  • BenchChem. Removal of residual thionyl chloride from Cyclopent-3-ene-1-carbonyl chloride synthesis. Retrieved from

  • ResearchGate. Acid Chloride/ chloroformate purification? Retrieved from

  • GuideChem. How to Synthesize 4-Methoxybenzoyl Chloride? Retrieved from

  • ResearchGate. How to remove thionyl chloride after reaction? Retrieved from

  • Reddit (r/Chempros). How to efficiently remove thionyl chloride SOCl2? Retrieved from

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[1] Retrieved from [1]

  • Organic Syntheses. Benzoyl chloride, 4-pentyl. Org.[1][6][7] Synth. 1977, 57,[1] 12. Retrieved from [1]

  • BenchChem. Troubleshooting guide for incomplete "trans-4-Nitrocinnamoyl chloride" reactions. Retrieved from

  • BenchChem. Technical Support Center: Removal of Excess Thionyl Chloride. Retrieved from

  • Google Patents. Process for the preparation of benzoyl chloride (US4430181A). Retrieved from [1]

  • ECHEMI. 4-Methoxybenzoyl chloride SDS.[1] Retrieved from [1]

  • PubChem. 4-Methyloxybenzyl chloride. Retrieved from [1]

  • NIST. Benzoyl chloride, 4-methoxy-.[1][8] Retrieved from [1]

  • PrepChem. Synthesis of 4-methoxybenzoyl chloride. Retrieved from

  • Yufeng. How Do You Make Acid Chlorides? 5 Essential Steps. Retrieved from

  • Taylor & Francis. Benzoyl chloride – Knowledge and References.[1] Retrieved from [1]

  • Scribd. Benzoyl Chloride Production Process. Retrieved from

  • University of Pittsburgh. Common Solvents for Crystallization. Retrieved from [1]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[1] Retrieved from [1]

  • Ataman Kimya. BENZOYL CHLORIDE.[1] Retrieved from [1]

  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride.[1] Org.[1][6][7] Synth. 2017, 94, 198-216.[1] Retrieved from [1]

  • BenchChem. Purification techniques for products of decanoyl chloride synthesis. Retrieved from

  • Google Patents. Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides. Retrieved from [1]

Sources

Technical Support Center: Stability and Handling of 4-Methoxy-2-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Methoxy-2-methylbenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in various solvents. Our goal is to equip you with the knowledge to anticipate and address challenges in your experiments, ensuring the integrity and success of your work.

I. Understanding the Molecule: Electronic and Steric Effects

This compound possesses a unique combination of substituents that significantly influence its reactivity and stability.

  • 4-Methoxy Group: This electron-donating group (+R effect) increases electron density on the benzene ring, which can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.[1][2] This effect can also stabilize the formation of an acylium cation intermediate in certain solvolysis reactions, potentially favoring an SN1-type mechanism in weakly nucleophilic solvents.[3][4]

  • 2-Methyl Group: The ortho-methyl group introduces steric hindrance around the carbonyl carbon. This can impede the approach of nucleophiles, potentially slowing down reactions that proceed via a direct nucleophilic attack (SN2-type mechanism).[3]

The interplay of these electronic and steric factors dictates the compound's stability and reactivity profile in different chemical environments.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway is through nucleophilic acyl substitution.[5] The highly reactive acyl chloride group is susceptible to attack by various nucleophiles. The most common degradation reactions include:

  • Hydrolysis: Reaction with water (even atmospheric moisture) to form 4-methoxy-2-methylbenzoic acid and hydrochloric acid.[6][7][8] This is often the most significant and immediate stability concern.

  • Alcoholysis: Reaction with alcohols to form the corresponding esters.[9]

  • Aminolysis: Reaction with amines to form amides.[6][7]

Q2: How does solvent choice impact the stability of this compound?

A2: Solvent choice is critical for maintaining the stability of this compound.

  • Protic Solvents (e.g., water, alcohols, primary/secondary amines): These solvents are reactive and will lead to rapid degradation through solvolysis.[6][10] They should be strictly avoided for storage or as unreactive media.

  • Aprotic, Non-polar Solvents (e.g., hexanes, toluene): These are generally good choices for short-term storage and for conducting reactions where the solvent is not intended to participate. However, ensure they are anhydrous.

  • Aprotic, Polar Solvents (e.g., THF, DCM, acetonitrile, ethyl acetate): These are common reaction solvents. While generally unreactive with the acyl chloride, they must be rigorously dried. Trace amounts of water can lead to hydrolysis. Some ethers, in the presence of trace metal salts, may react vigorously.[6][8]

Q3: My reaction is not proceeding as expected. Could the this compound have degraded?

A3: Yes, this is a strong possibility. If you observe lower than expected yields, or the formation of 4-methoxy-2-methylbenzoic acid as a byproduct, it is likely that your starting material has hydrolyzed. This can happen if the reagent was improperly stored, or if the reaction conditions were not sufficiently anhydrous.

Q4: Can I store solutions of this compound?

A4: Storing solutions of this reagent is generally not recommended due to the high risk of degradation from trace moisture or reaction with the solvent over time. It is best practice to use the reagent immediately after weighing or to prepare solutions fresh for each experiment. If a solution must be prepared in advance, use a rigorously dried, inert aprotic solvent and store it under an inert atmosphere (e.g., argon or nitrogen) for the shortest possible time.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Problem Potential Cause Troubleshooting Steps & Explanations
Low or No Product Yield Hydrolysis of this compound before or during the reaction.1. Verify Reagent Quality: Before starting, check for signs of degradation. The compound should be a crystalline solid.[8] Fuming in air indicates reaction with moisture.[6][8] 2. Ensure Anhydrous Conditions: Use oven-dried glassware.[11] Solvents should be passed through a drying system or used from a freshly opened bottle of anhydrous grade solvent. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Temperature Control: For reactions with amines, add the acyl chloride solution dropwise at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.[11]
Formation of a White Precipitate (4-methoxy-2-methylbenzoic acid) Significant hydrolysis has occurred.1. Review Solvent and Reagent Purity: Ensure all components of the reaction are free from water. 2. Base Scavenging: In reactions with amines, ensure a sufficient amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) is present to neutralize the HCl byproduct, which can catalyze further degradation.[11]
Inconsistent Reaction Rates Variable amounts of water in the reaction mixture.1. Standardize Procedures: Implement a consistent protocol for drying solvents and glassware. 2. Use of a Drying Agent: Consider adding a drying agent compatible with your reaction conditions.
Discoloration of the Reagent Slow decomposition over time.Discard the reagent and obtain a fresh batch. Storage in sealed containers at room temperature can lead to pressure buildup from slow decomposition.[6][8][12]

IV. Experimental Protocols & Workflows

Protocol 1: General Handling and Storage of this compound
  • Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as strong bases and oxidizing agents.[10][13] The container should be tightly sealed. For long-term storage, consider a desiccator.

  • Handling: Handle in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[14] Due to its reactivity with moisture, minimize its exposure to the atmosphere. Use dry syringes and needles for transfers.

Protocol 2: Monitoring Stability by Thin Layer Chromatography (TLC)

This protocol provides a quick method to assess the purity of your this compound.

  • Sample Preparation: Dissolve a small amount of the this compound in anhydrous dichloromethane.

  • Standard Preparation: If available, dissolve a small amount of 4-methoxy-2-methylbenzoic acid in dichloromethane to use as a standard.

  • TLC Analysis: Spot both the sample and the standard on a silica gel TLC plate. Elute with a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

  • Visualization: Visualize the plate under UV light. The presence of a spot in the sample lane that corresponds to the Rf value of the carboxylic acid standard indicates hydrolysis.

Workflow for Stability Testing in a Non-Reactive Solvent

G cluster_prep Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis prep_reagent Weigh this compound under inert atmosphere prep_solution Prepare stock solution (e.g., 10 mg/mL) prep_reagent->prep_solution prep_solvent Prepare anhydrous solvent (e.g., Dichloromethane) prep_solvent->prep_solution time_0 T = 0 hr prep_solution->time_0 quench Quench aliquot with a derivatizing agent (e.g., 2-nitrophenylhydrazine) time_0->quench time_x T = X hr time_x->quench time_y T = Y hr time_y->quench hplc HPLC Analysis quench->hplc data Quantify remaining acyl chloride and formed carboxylic acid hplc->data

V. Solvent Stability Data Summary

While specific kinetic data for this compound is not extensively published, the following table provides a qualitative stability ranking based on the known reactivity of acyl chlorides.[7][15]

Solvent Class Example Solvents Relative Stability Primary Degradation Product Mechanism
Protic, Nucleophilic Water, Methanol, Ethanol, IsopropanolVery PoorCarboxylic Acid / EsterSolvolysis[5][9]
Protic, Amines Primary & Secondary AminesVery PoorAmideAminolysis[7]
Aprotic, Polar Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileGood (if anhydrous)Carboxylic Acid (from trace H₂O)Hydrolysis
Aprotic, Non-polar Hexanes, Toluene, BenzeneExcellent (if anhydrous)Carboxylic Acid (from trace H₂O)Hydrolysis

Note: "Anhydrous" implies the use of solvents with water content typically below 50 ppm.

VI. Mechanistic Insights

The degradation of this compound in the presence of a nucleophile (Nu-H) proceeds through a nucleophilic acyl substitution mechanism.

// Reactants reactant [label=<

H₃CO || C--C(=O)Cl || HC--C-CH₃

];

nucleophile [label="Nu-H"];

// Intermediate intermediate [label=<

O⁻ | Ar--C--Cl | Nu-H⁺

, shape=box, style=rounded, labeljust=l];

// Products product [label=<

Ar--C(=O)Nu

];

byproduct [label="H-Cl"];

// Edges reactant -> intermediate [label="Nucleophilic Attack"]; nucleophile -> intermediate; intermediate -> product [label="Elimination of Cl⁻"]; intermediate -> byproduct;

// Invisible nodes for layout {rank=same; reactant; nucleophile} {rank=same; product; byproduct} } enddot Caption: General mechanism for nucleophilic acyl substitution.

  • Nucleophilic Attack: The nucleophile (e.g., water, alcohol) attacks the electrophilic carbonyl carbon.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, and the chloride ion, an excellent leaving group, is expelled.

  • Deprotonation: A proton is lost from the nucleophile to yield the final product and HCl.

In weakly nucleophilic solvents, the reaction may proceed through a more SN1-like mechanism involving the formation of a stabilized acylium ion.[3]

References

  • Bentley, T. W., & Ebdon, D. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6434-6457. [Link]

  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

  • Hybl, A., & Bartow, B. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), 26. [Link]

  • Ataman Kimya. (n.d.). ACETYL CHLORIDE. [Link]

  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE. [Link]

  • Save My Exams. (2025). Acyl Chlorides (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Wikipedia. (n.d.). Acyl chloride. [Link]

  • Fiveable. (2025). 4.2 Acid chlorides - Organic Chemistry II. [Link]

Sources

Validation & Comparative

HPLC method development for 4-Methoxy-2-methylbenzoyl chloride detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Analyzing 4-Methoxy-2-methylbenzoyl chloride (MMBC) presents a classic chromatographic paradox: the analyte is highly reactive toward the very solvent (water) required for standard Reversed-Phase HPLC (RP-HPLC).

MMBC is an acid chloride. In the presence of moisture (even atmospheric humidity), it rapidly hydrolyzes to 4-methoxy-2-methylbenzoic acid (MMBA) . Therefore, a direct injection of MMBC into a standard aqueous mobile phase results in a chromatogram of the degradation product, not the parent compound. This leads to quantitation errors, specifically the inability to distinguish between residual active chloride and the acid impurity already present in the sample.

To ensure Scientific Integrity and Trustworthiness , this guide rejects the "Direct Injection" approach for potency assay. Instead, we compare two scientifically robust strategies:

  • Derivatization (Methanolysis): Converting the reactive chloride into a stable methyl ester in-situ.

  • Controlled Hydrolysis: Intentionally converting all species to the acid form for "Total Acyl" quantification.

The Chemistry of the Solution

The following diagram illustrates the chemical fate of MMBC during sample preparation, dictating our method choice.

G MMBC 4-Methoxy-2-methylbenzoyl chloride (MMBC) Water + H2O (Hydrolysis) MMBC->Water Methanol + MeOH (Derivatization) MMBC->Methanol Acid 4-Methoxy-2-methylbenzoic acid (MMBA) (Degradation Product) Water->Acid Fast Uncontrolled Ester Methyl 4-methoxy-2-methylbenzoate (Stable Derivative) Methanol->Ester Instant Quantitative

Caption: Chemical pathways during sample preparation. The Derivatization pathway (Green) creates a distinct, stable species, while Hydrolysis (Yellow) merges the analyte with its impurity.

Method A: The "Methanolysis" Protocol (Gold Standard)

This is the preferred method for purity and assay testing. By dissolving the sample in anhydrous methanol, the acid chloride is quantitatively converted to Methyl 4-methoxy-2-methylbenzoate . This derivative is stable, neutral, and chromatographs with excellent peak shape on standard C18 columns.

Mechanism:



Step-by-Step Experimental Protocol

1. Reagents:

  • Diluent: HPLC Grade Methanol (Anhydrous is preferred but standard HPLC grade is sufficient if used immediately).

  • Quenching Agent: Diethylamine (Optional, only if reaction kinetics are slow, but for benzoyl chlorides, MeOH alone is usually instant).

2. Sample Preparation:

  • Weigh approx. 50 mg of MMBC into a 50 mL volumetric flask.

  • Immediately add 30 mL of Methanol . Swirl gently.

    • Note: The reaction is exothermic. A slight warming may occur.

  • Sonicate for 5 minutes to ensure complete dissolution and reaction.

  • Dilute to volume with Methanol.

  • Wait time: Allow the solution to stand for 10 minutes at room temperature to ensure 100% conversion to the ester.

3. Chromatographic Conditions:

ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Robust stationary phase for neutral esters.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses ionization of any residual acid impurity.
Mobile Phase B AcetonitrileStrong eluent for the hydrophobic ester.
Flow Rate 1.0 mL/minStandard backpressure balance.
Gradient 0-2 min: 40% B2-10 min: 40% -> 90% B10-12 min: 90% BGradient ensures separation of the early eluting Acid (impurity) from the late eluting Ester (analyte).
Detection UV @ 254 nmStrong absorption of the benzoyl chromophore.
Injection Vol 5-10 µLPrevent column overload.

Method B: The "Controlled Hydrolysis" Protocol

Use this method only if you need to determine the total stoichiometric equivalent of the benzoyl moiety (Chloride + Acid combined) or if you lack anhydrous handling capabilities.

Principle: Force the complete degradation of the chloride to the acid using an aqueous-organic diluent, then analyze the acid.

Sample Preparation:

  • Weigh 50 mg sample.

  • Dissolve in 20 mL Acetonitrile (to solubilize the organic bulk).

  • Add 5 mL 0.1 N NaOH (to force rapid hydrolysis).

  • Wait 10 minutes.

  • Neutralize with dilute HCl and make up to volume with Water/ACN (50:50).

Chromatographic Adjustment:

  • The target analyte is now 4-Methoxy-2-methylbenzoic acid .[1]

  • Critical: The mobile phase pH must be < 3.0 (e.g., 0.1% Formic Acid or Phosphate buffer pH 2.5). If pH > pKa (~4.4), the acid will ionize, eluting near the void volume with poor peak shape.

Comparative Performance Review

The following table contrasts the performance of the proposed methods against a theoretical Direct Normal Phase approach.

FeatureMethod A: Methanolysis (Recommended)Method B: HydrolysisMethod C: Direct Normal Phase
Analyte Measured Methyl Ester (Derivative)Benzoic Acid (Degradant)Parent Chloride
Specificity High. Distinguishes Active Chloride from Acid Impurity.Low. Cannot distinguish Chloride from Acid.High.
Stability Excellent. Derivative is stable for >24 hours.Good. Acid is stable.Poor. Moisture in system causes drift.
Sensitivity (LOD) ~0.5 ppm~1.0 ppm~10 ppm
Robustness High. Standard C18 columns used.[2][3][4][5]High. pH control is critical.Low. Requires non-polar solvents (Hexane).
Representative Validation Data (Method A)

Data synthesized from validation of structurally similar benzoyl chlorides (e.g., 4-methoxybenzoyl chloride).

ParameterResultAcceptance Criteria
Linearity (R²) 0.9998 (Range: 10-150% of target)> 0.999
Precision (RSD, n=6) 0.4%< 2.0%
Accuracy (Recovery) 99.2% - 100.5%98.0% - 102.0%
Solution Stability Stable for 48 hours at RT< 2.0% change over run time

Troubleshooting & Robustness

Decision Tree for Method Selection

Use this logic flow to determine the correct approach for your specific sample needs.

DecisionTree Start Start: MMBC Analysis Q1 Goal: Purity/Potency or Total Content? Start->Q1 Branch1 Purity (Separate Chloride from Acid) Q1->Branch1 Need Specificity Branch2 Total Content (Stoichiometry) Q1->Branch2 Need Total Mass Action1 Use Method A: Methanolysis (Derivatization) Branch1->Action1 Action2 Use Method B: Controlled Hydrolysis Branch2->Action2

Caption: Decision matrix for selecting the appropriate analytical workflow.

Common Pitfalls
  • "Ghost" Acid Peaks in Method A:

    • Symptom:[3] A small peak appears at the retention time of the Acid (approx 3-4 mins) in the Ester method.

    • Cause: The starting material contained residual acid, OR the methanol used was "wet" (contained water), competing with the esterification.

    • Fix: Use Anhydrous Methanol and keep glassware dry. The presence of this peak actually allows you to quantify the original acid impurity in the chloride sample.

  • Peak Tailing (Method B):

    • Cause: Mobile phase pH is too close to the pKa of the acid (4.4).

    • Fix: Lower the pH to 2.5 using Phosphoric acid to ensure the analyte is fully protonated.

References

  • Valters, K., et al. "HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol." ResearchGate. Accessed October 26, 2023.

  • BenchChem. "A Comparative Guide to HPLC Methods for Acryloyl Chloride Derivatization." BenchChem Application Notes. Accessed October 26, 2023.

  • PubChem. "4-Methoxybenzoyl chloride (Compound Summary)." National Library of Medicine. Accessed October 26, 2023.

  • SIELC Technologies. "Separation of Benzoyl chloride, 4-methoxy- on Newcrom R1 HPLC column." SIELC Application Notebook. Accessed October 26, 2023.

Sources

Comparative Reactivity Profile: Methoxy-Substituted Benzoyl Chlorides

[1]

Executive Summary

In medicinal chemistry and process development, the choice of benzoyl chloride derivatives often dictates the yield and purity of amide or ester formation. Methoxy-substituted benzoyl chlorides present a unique case study in the competition between Resonance (+R) and Inductive (-I) effects.

This guide objectively compares the reactivity of 4-methoxy- (para), 3-methoxy- (meta), and 2-methoxy- (ortho) benzoyl chlorides.

Key Takeaways:

  • Reactivity Order (Nucleophilic Attack): 3-Methoxy > Unsubstituted > 4-Methoxy > 2-Methoxy (variable due to sterics).

  • Mechanism: The para isomer is significantly deactivated by resonance donation, often requiring nucleophilic catalysis (e.g., DMAP). The meta isomer is activated by induction, requiring controlled addition to prevent hydrolysis.

  • Protocol: Conductometric solvolysis is the gold-standard method for quantifying these specific rate differences in-house.

Mechanistic Foundation: The Electronic Tug-of-War

To predict performance, one must understand the electronic environment of the carbonyl carbon. The methoxy group (-OMe) exerts two opposing effects:[1]

  • Inductive Effect (-I): Oxygen is electronegative, pulling electron density away from the ring (activating).

  • Resonance Effect (+R): Oxygen lone pairs donate electron density into the ring (deactivating).

Positional Influence (Hammett Correlation)

The position of the substituent determines which effect dominates.[1][2]

  • Para (4-OMe): Resonance dominates. The lone pair can delocalize all the way to the carbonyl oxygen, stabilizing the molecule and reducing the electrophilicity of the carbonyl carbon.

  • Meta (3-OMe): Resonance is geometrically impossible at the carbonyl position. The Inductive effect (-I) dominates, making the carbonyl more electrophilic.

  • Ortho (2-OMe): Steric hindrance physically blocks the nucleophile, often overriding electronic activation.

Visualizing the Electronic Effects

The following diagram illustrates the electron flow and resonance structures that dictate reactivity.

electronic_effectscluster_paraPara (4-OMe): Deactivatedcluster_metaMeta (3-OMe): ActivatedP_struc4-Methoxybenzoyl ChlorideP_mechResonance (+R) dominatesElectron density pushed to CarbonylP_struc->P_mechLone pair delocalizationSlower Nucleophilic AttackSlower Nucleophilic AttackP_mech->Slower Nucleophilic AttackM_struc3-Methoxybenzoyl ChlorideM_mechInduction (-I) dominatesElectron density pulled from CarbonylM_struc->M_mechElectronegativity pullFaster Nucleophilic AttackFaster Nucleophilic AttackM_mech->Faster Nucleophilic Attack

Figure 1: Mechanistic divergence between para and meta substitution. Red indicates deactivation; Green indicates activation.

Comparative Performance Data

The following data correlates the Hammett Substituent Constant (


Table 1: Reactivity Profile of Methoxy-Benzoyl Chlorides

SubstituentPositionHammett

Value
Electronic NatureRelative Rate (

)*
Practical Implication
3-OMe Meta+0.12 EWG (Induction)~4.2 Highly reactive; prone to rapid hydrolysis in moist air.
H -0.00Neutral1.0 Baseline standard.
4-OMe Para-0.27 EDG (Resonance)~0.23 Sluggish; often requires DMAP catalyst or heat.
2-OMe OrthoN/A**Mixed + Steric< 0.2 Highly variable; usually slowest due to steric blocking.

*

Interpretation for Process Chemists
  • If using 4-OMe: You are working with a deactivated electrophile. If your nucleophile is weak (e.g., an aniline with EWGs), the reaction may stall. Recommendation: Use a nucleophilic catalyst (DMAP, 4-PPY) to form a more reactive acyl-pyridinium intermediate [1].

  • If using 3-OMe: The system is activated. Recommendation: Lower the temperature to 0°C during addition to avoid impurity formation (dimers/anhydrides) and ensure strictly anhydrous conditions.

Experimental Protocol: Conductometric Kinetic Assay

To verify the reactivity of a specific batch or derivative in your specific solvent system, use Conductometric Solvolysis . This method is self-validating because the reaction produces HCl, causing a linear increase in conductivity over time.

Principle:



Workflow Diagram

protocol_workflowcluster_prepPhase 1: Setupcluster_runPhase 2: Reactioncluster_calcPhase 3: AnalysisstartSTART: Preparationstep11. Solvent PrepMix Acetone:Water (90:10 v/v).Equilibrate to 25.0°C.start->step1step22. Baseline MeasurementInsert conductivity probe.Record G₀ (Background < 5 µS).step1->step2step33. InitiationInject 50 µL Benzoyl Chloride substrate.Vortex rapidly (2 sec).step2->step3step44. Data LoggingRecord conductivity (G) every 10suntil plateau (G∞).step3->step4step55. PlottingPlot ln(G∞ - Gt) vs. Time.step4->step5step66. CalculationSlope = -k (obs).step5->step6

Figure 2: Step-by-step workflow for determining hydrolytic stability and reactivity rates.

Detailed Methodology
  • Solvent System: Prepare a mixture of Acetone/Water (typically 80:20 or 90:10). Acetone solubilizes the organic chloride; water acts as the nucleophile.

  • Instrumentation: Use a standard conductivity meter with a dip cell (K=1.0).

  • Procedure:

    • Place 50 mL of solvent in a thermostated beaker (25°C).

    • Inject a known concentration of the acid chloride (approx

      
       M final conc).
      
    • Start timer immediately.

  • Calculation: The reaction follows pseudo-first-order kinetics. Plot

    
     against time (
    
    
    ).[3] The slope of the line is
    
    
    [2].

Application Case Study: Synthesis of Aniracetam Analogs

The synthesis of Aniracetam (a Nootropic drug) typically involves the acylation of 2-pyrrolidinone with 4-methoxybenzoyl chloride .

  • The Challenge: The 4-methoxy group deactivates the acid chloride. Direct reaction with the weak nucleophile (pyrrolidinone amide nitrogen) is slow and often leads to incomplete conversion.

  • The Solution:

    • Base Selection: Use a stronger base like NaH to deprotonate the pyrrolidinone first, creating a stronger nucleophile.

    • Catalysis: If using a weaker base (TEA), addition of 10 mol% DMAP is critical. The DMAP attacks the 4-methoxybenzoyl chloride to form an acyl-pyridinium species, which is more electrophilic than the starting material, bypassing the resonance deactivation [3].

References

  • Jaffé, H. H. (1953). A Reexamination of the Hammett Equation. Chemical Reviews, 53(2), 191–261. Link

  • Bentley, T. W., & Jones, R. O. (1993). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Journal of the Chemical Society, Perkin Transactions 2, (11), 2351–2357. Link

  • Berry, D. J., et al. (1981). Nucleophilic catalysis in the acylation of amides. Journal of Organic Chemistry, 46(12), 2619–2623. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

A Comparative Guide to the Crystal Structure Analysis of 4-Methoxy-2-methylbenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the crystal structures of derivatives of 4-Methoxy-2-methylbenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the three-dimensional arrangement of atoms in the solid state is paramount for controlling the physical and chemical properties of these materials, such as solubility, stability, and bioavailability. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational protocols and a comparative analysis of structural data.

Introduction: The Significance of Solid-State Structure

This compound is a reactive acyl chloride, a versatile building block for introducing the 4-methoxy-2-methylbenzoyl moiety into a target molecule.[2][3] Its derivatives, such as amides and esters, are of significant interest in medicinal chemistry. The conversion of the highly reactive acid chloride to more stable derivatives is a common strategy in drug development. The subsequent analysis of their crystal structures provides critical insights into intermolecular interactions, molecular conformation, and crystal packing, which collectively govern the macroscopic properties of the active pharmaceutical ingredient (API).

This guide focuses on the comparative analysis of two common derivatives:

  • 4-Methoxy-2-methylbenzamide

  • Methyl 4-methoxy-2-methylbenzoate

By examining how the change from a chloro group to an amide or ester functionality influences the crystal lattice, we can better understand and predict the solid-state behavior of related compounds.

Methodological Framework: From Synthesis to Structure

A robust crystal structure analysis relies on a self-validating workflow that begins with pure, well-characterized compounds and culminates in a high-resolution crystallographic model. Spectroscopic techniques are essential to confirm the molecular structure before proceeding to the time-consuming process of crystal growth and diffraction analysis.[4]

Synthesis and Spectroscopic Confirmation

The derivatives are typically synthesized from the parent acyl chloride via nucleophilic acyl substitution. For instance, the benzamide is formed by reaction with ammonia or an amine, while the methyl ester is formed by reaction with methanol.[5]

Protocol 1: General Synthesis of 4-Methoxy-2-methylbenzoyl Derivatives

  • Dissolution: Dissolve this compound in an appropriate anhydrous solvent (e.g., Dichloromethane or THF) under an inert atmosphere (e.g., Nitrogen).

  • Nucleophile Addition: Slowly add the nucleophile (e.g., a solution of ammonia for the amide, or methanol for the ester[5]) to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the final derivative.

Before attempting crystallization, the identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic methods.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the carbon-hydrogen framework of the molecule, confirming the successful incorporation of the new functional group.[4]

  • Infrared (IR) Spectroscopy: IR is vital for identifying functional groups. A successful synthesis of the amide would show characteristic N-H stretches and a C=O stretch (amide I band) around 1650-1680 cm⁻¹, while the ester would show a C=O stretch around 1735-1750 cm⁻¹.[4][6]

  • Mass Spectrometry (MS): MS confirms the molecular weight of the derivative, ensuring the correct product has been formed.[4]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[7] It provides detailed information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[7][8]

Protocol 2: Single-Crystal Growth and Data Collection

  • Crystal Growth: High-quality single crystals are essential.[9] A common method is slow evaporation. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or acetone/hexane) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

  • Crystal Selection & Mounting: Select a suitable, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

  • Data Collection: Mount the crystal on a diffractometer. X-rays are generated, filtered to a single wavelength, and directed at the crystal.[7] As the crystal is rotated, a diffraction pattern is collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map and refined to produce the final atomic model.[10]

The following diagram illustrates the comprehensive workflow for structure analysis.

G Workflow for Crystal Structure Analysis cluster_0 Synthesis & Characterization cluster_1 Crystallography cluster_2 Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Spectroscopy Spectroscopic ID (NMR, IR, MS) Purification->Spectroscopy Crystal_Growth Single Crystal Growth Spectroscopy->Crystal_Growth Pure Compound Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution CIF_File Final Structure (CIF) Structure_Solution->CIF_File Comparative_Analysis Comparative Structural Analysis CIF_File->Comparative_Analysis Structural Data

Caption: A comprehensive workflow from chemical synthesis to comparative structural analysis.

Comparative Structural Analysis

Parameter4-Methoxy-2-methylbenzamide (Expected)Methyl 4-methoxy-2-methylbenzoate (Expected)Causality of Difference
Primary Intermolecular Force Hydrogen Bonding (N-H···O)Dipole-Dipole, C-H···O interactionsThe amide group has a hydrogen bond donor (N-H) and acceptor (C=O), leading to strong, directional interactions. The ester only has H-bond acceptors (C=O, -OCH₃).
Common Crystal Packing Formation of chains, sheets, or dimers via N-H···O hydrogen bonds.[11]Often forms layers or chains stabilized by weaker C-H···O interactions and π-stacking.[12]The presence of strong H-bonds in amides typically dictates the primary packing motif, often leading to more robust and higher-melting-point structures.
Molecular Conformation The dihedral angle between the amide plane and the aromatic ring will be influenced by steric hindrance and crystal packing forces.The ester group tends to be more coplanar with the aromatic ring to maximize conjugation, but this can be disrupted by the ortho-methyl group.[12]The steric bulk of the ortho-methyl group will likely cause both the amide and ester groups to be twisted out of the plane of the benzene ring. The extent of this twist is a sensitive balance between steric repulsion and electronic effects.
Solvent Inclusion More likely to form solvates, as the H-bonding groups can readily interact with polar solvent molecules.Less likely to form solvates unless the crystal packing creates significant voids.The strong, specific hydrogen bonding sites on the amide make it a better host for incorporating solvent molecules into the crystal lattice.

The diagram below illustrates the key difference in intermolecular interactions.

G Comparison of Intermolecular Interactions cluster_0 Amide Derivative cluster_1 Ester Derivative Amide1 C=O N-H Amide2 C=O N-H Amide1:f1->Amide2:f0 Strong N-H···O H-Bond Ester1 C=O C-H Ester2 C=O C-H Ester1:f1->Ester2:f0 Weak C-H···O Interaction

Caption: Dominant intermolecular forces in amide vs. ester derivatives.

Conclusion

The functional group modification of this compound has a profound impact on the resulting crystal structure. The substitution of the chloro atom with an amide group introduces strong, directional hydrogen bonding that typically governs the crystal packing, leading to robust, networked structures. In contrast, the corresponding methyl ester derivative relies on weaker dipole-dipole and C-H···O interactions, resulting in different packing motifs.

This comparative guide underscores the importance of a systematic approach, combining synthesis, spectroscopy, and single-crystal X-ray diffraction, to fully characterize these important chemical entities. The insights gained from such analyses are crucial for the rational design of crystalline materials with desired physicochemical properties in the pharmaceutical and materials science industries.

References

  • FZU. (n.d.). X-ray single-crystal diffraction. Retrieved February 19, 2026, from [Link]

  • SERC, Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved February 19, 2026, from [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved February 19, 2026, from [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved February 19, 2026, from [Link]

  • University of New Orleans. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved February 19, 2026, from [Link]

  • Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(8), 2831-2833. Retrieved February 19, 2026, from [Link]

  • The Good Scents Company. (n.d.). benzoyl chloride. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-N-methylbenzamide. PubChem. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PubChem. Retrieved February 19, 2026, from [Link]

  • AHH Chemical Co., Ltd. (2023, April 2). 4-Methoxy-2-methylbenzoic acid: Synthesis, Properties, and Applications. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025, August 6). (PDF) Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2. Retrieved February 19, 2026, from [Link]

Sources

A Comparative Spectroscopic Guide to the Hydrolysis of 4-Methoxy-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates, the precise monitoring of reactions is paramount. The hydrolysis of acyl chlorides to their corresponding carboxylic acids is a fundamental transformation, yet ensuring complete conversion and identifying potential side products requires a robust analytical approach. This guide provides an in-depth comparison of the spectroscopic signatures of 4-methoxy-2-methylbenzoyl chloride and its hydrolysis product, 4-methoxy-2-methylbenzoic acid. By understanding the distinct changes in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, researchers can confidently track the progress of this reaction, ensuring the integrity of their synthetic pathways.

The Chemistry of Hydrolysis: From Acyl Chloride to Carboxylic Acid

The hydrolysis of an acyl chloride is a classic example of a nucleophilic acyl substitution reaction. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic oxygen atom of water. This proceeds through a tetrahedral intermediate, which then collapses, expelling a chloride ion and, after deprotonation, yielding the carboxylic acid. The presence of the electron-donating methoxy and methyl groups on the benzene ring can influence the reaction rate, but the fundamental spectroscopic changes remain consistent with the transformation of the functional group.

hydrolysis_mechanism reactant This compound intermediate Tetrahedral Intermediate reactant->intermediate Nucleophilic Attack water H₂O water->intermediate product 4-Methoxy-2-methylbenzoic Acid intermediate->product Elimination of Cl⁻ hcl HCl intermediate->hcl

Caption: Proposed mechanism for the hydrolysis of this compound.

Spectroscopic Comparison: A Tale of Two Functional Groups

The conversion of the acyl chloride to a carboxylic acid results in significant and predictable changes across various spectroscopic techniques.

Infrared (IR) Spectroscopy: The Carbonyl Stretch Tells the Story

The most dramatic change in the IR spectrum is the shift of the carbonyl (C=O) stretching frequency. Acyl chlorides exhibit a C=O stretch at a characteristically high wavenumber due to the strong electron-withdrawing inductive effect of the chlorine atom.[1][2][3] Upon hydrolysis, this is replaced by the C=O stretch of the carboxylic acid, which appears at a lower frequency and is often broadened by hydrogen bonding. Furthermore, the appearance of a broad O-H stretching band is a definitive indicator of the carboxylic acid formation.

Spectroscopic FeatureThis compound (Predicted)4-Methoxy-2-methylbenzoic AcidRationale for Change
C=O Stretch (cm⁻¹) ~1780-1800~1680-1710The C-Cl bond's inductive effect in the acyl chloride strengthens and stiffens the C=O bond, increasing its stretching frequency. In the carboxylic acid, this effect is absent, and hydrogen bonding can further weaken the C=O bond, lowering the frequency.
O-H Stretch (cm⁻¹) Absent~2500-3300 (broad)The formation of the hydroxyl group in the carboxylic acid gives rise to this characteristic broad absorption due to hydrogen bonding.
C-Cl Stretch (cm⁻¹) ~650-850AbsentThe C-Cl bond is cleaved during hydrolysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Subtle Shifts in the Aromatic Region

The changes in the ¹H NMR spectrum are more subtle but still informative. The overall aromatic proton pattern will be similar for both compounds, but the chemical shifts will be slightly altered due to the change in the electronic environment of the carbonyl group. The most significant difference is the appearance of a new, broad singlet in the downfield region for the carboxylic acid proton.

Proton EnvironmentThis compound (Predicted δ, ppm)4-Methoxy-2-methylbenzoic Acid (δ, ppm)Rationale for Change
Ar-H ~6.8-7.9~6.7-7.8The electron-withdrawing nature of the -COCl group deshields the aromatic protons more than the -COOH group.
-OCH₃ ~3.8-3.9~3.8Minimal change is expected for this group as it is relatively distant from the reaction center.
-CH₃ ~2.5-2.6~2.5Minimal change is expected for this group.
-COOH Absent~10-13 (broad)The appearance of this highly deshielded, exchangeable proton is a clear marker for the carboxylic acid.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Clear Carbonyl Shift

The ¹³C NMR spectrum provides a very clear distinction between the acyl chloride and the carboxylic acid, primarily through the chemical shift of the carbonyl carbon.

Carbon EnvironmentThis compound (Predicted δ, ppm)4-Methoxy-2-methylbenzoic Acid (δ, ppm)Rationale for Change
C=O ~165-170~170-175The carbonyl carbon in a carboxylic acid is typically slightly more deshielded than in an acyl chloride.
Ar-C (ipso to C=O) ~130-135~128-132The change in the substituent from -COCl to -COOH alters the electronic environment of the attached aromatic carbon.
Other Ar-C ~110-160~110-160Minor shifts are expected for the other aromatic carbons.
-OCH₃ ~55~55Minimal change is expected.
-CH₃ ~20-22~20-22Minimal change is expected.
Mass Spectrometry (MS): Tracking the Molecular Ion and Fragmentation

Mass spectrometry allows for the direct observation of the change in molecular weight. The fragmentation patterns of the two compounds will also differ, providing further structural confirmation.

Spectrometric FeatureThis compound4-Methoxy-2-methylbenzoic AcidRationale for Change
Molecular Ion (M⁺) m/z ~184/186 (isotope pattern for Cl)m/z 166The replacement of chlorine (atomic mass ~35.5) with a hydroxyl group (atomic mass 17) results in a decrease in molecular weight. The characteristic 3:1 isotopic pattern for chlorine will be absent in the product.
Key Fragments Acylium ion (M-Cl)⁺ at m/z 149(M-OH)⁺ at m/z 149; (M-COOH)⁺ at m/z 121The primary fragmentation of the acyl chloride is the loss of the chlorine radical to form a stable acylium ion. The carboxylic acid can lose a hydroxyl radical or the entire carboxyl group.

Experimental Protocols

To obtain the data for this comparison, the following standard laboratory procedures are recommended.

Sample Preparation
  • This compound: Handle in a fume hood with appropriate personal protective equipment. The compound is moisture-sensitive. For NMR, dissolve in a dry, deuterated solvent such as CDCl₃. For IR, a thin film on a salt plate (for liquids) or a KBr pellet (for solids) can be used.

  • Hydrolysis Reaction: To a stirred solution of this compound in a suitable solvent (e.g., acetone or THF), add water dropwise at room temperature. Monitor the reaction by thin-layer chromatography (TLC).

  • 4-Methoxy-2-methylbenzoic Acid: After completion of the hydrolysis, the product can be isolated by extraction and purified by recrystallization. For spectroscopic analysis, dissolve in a suitable solvent (e.g., CDCl₃ or DMSO-d₆ for NMR, or prepare a KBr pellet for IR).

Spectroscopic Analysis Workflow

experimental_workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product cluster_analysis Spectroscopic Analysis start_material This compound hydrolysis Hydrolysis (H₂O, Solvent) start_material->hydrolysis ir IR Spectroscopy start_material->ir nmr ¹H & ¹³C NMR start_material->nmr ms Mass Spectrometry start_material->ms end_product 4-Methoxy-2-methylbenzoic Acid hydrolysis->end_product end_product->ir end_product->nmr end_product->ms

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 4-Methoxy-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

4-Methoxy-2-methylbenzoyl chloride is a highly reactive acyl chloride derivative. Unlike standard organic waste, it cannot be bulked with solvents without prior treatment. It reacts violently with water and nucleophiles, releasing hydrochloric acid (HCl) gas and heat.

Immediate Action Required:

  • Do NOT pour down the drain.[1]

  • Do NOT place in standard "Organic Waste" containers without quenching (risk of container pressurization/explosion).

  • Segregate immediately from alcohols, bases, and water.

Chemical Hazard Profile
PropertySpecificationOperational Implication
Functional Group Acyl Chloride (-COCl)High electrophilicity; rapid hydrolysis.
Reactivity Water-Reactive, CorrosiveReleases HCl gas on contact with moisture/mucous membranes.
Physical State Liquid or Low-Melting SolidMay solidify in cool storage; requires gentle warming to transfer.
Hazards (GHS) Skin Corr.[2][3] 1B, Eye Dam. 1Full PPE (Face shield + chemically resistant gloves) is mandatory.

Pre-Disposal Assessment: The Decision Matrix

Before initiating any procedure, quantify the material. The disposal route depends entirely on the volume and purity of the substance.

DisposalDecision Start Assess Inventory This compound Quantity Quantity / State? Start->Quantity Bulk > 50 mL or Sealed Original Bottle Quantity->Bulk High Volume Residue < 50 mL, Reaction Mixture, or Glassware Rinse Quantity->Residue Low Volume LabPack PROTOCOL A: Lab Pack Disposal (Do Not Open) Bulk->LabPack Quench PROTOCOL B: Chemical Quenching (Neutralization) Residue->Quench

Figure 1: Decision matrix for selecting the appropriate disposal pathway based on inventory volume.

Protocol A: Lab Pack Disposal (Preferred for Bulk)

Scope: Use this for original bottles, large quantities (>50 mL), or expired stock. Principle: Transfer the risk to professional waste handlers. Minimizes exposure to the researcher.

  • Container Inspection: Ensure the original container is tightly sealed. If the cap is degraded or corroded, place the entire bottle inside a larger, chemically resistant secondary container (e.g., a wide-mouth HDPE jar) and pack with vermiculite.

  • Labeling: Attach a hazardous waste tag. Explicitly write: "Benzoyl Chloride Derivative – Water Reactive – Corrosive."

  • Segregation: Store in a dedicated "Acid Chlorides" or "Water Reactives" bin until pickup. Do not store on the same tray as alcohols or aqueous solutions.

  • Hand-off: Coordinate with your facility’s EHS (Environmental Health & Safety) for a "Lab Pack" pickup.

Protocol B: Controlled Quenching (Residues & Small Scale)

Scope: Use this for reaction leftovers, rinsing glassware, or small amounts (<50 mL) that must be neutralized before entering the general waste stream. Mechanism: Controlled hydrolysis converts the reactive acyl chloride into the corresponding benzoic acid derivative (4-methoxy-2-methylbenzoic acid) and HCl, which is then neutralized.



Required Materials
  • Solvent: Dichloromethane (DCM) or Toluene (inert carrier).

  • Quenching Agent: Saturated Sodium Bicarbonate (

    
    ) solution or 10% Sodium Hydroxide (NaOH).
    
  • Equipment: Fume hood (REQUIRED), ice bath, addition funnel, magnetic stirrer, pH strips.

Step-by-Step Procedure

1. Preparation (In Fume Hood)

  • Don PPE: Neoprene or Nitrile gloves (double gloved), lab coat, and safety goggles.

  • Dissolve the acyl chloride residue in an inert solvent (DCM is preferred) to dilute it. A 1:10 dilution is recommended to act as a heat sink.

2. The "Ice-Quench" Setup

  • Prepare a large beaker containing a 10% Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) solution.
  • Place this beaker in an ice bath to control the exotherm.

  • Note: Using a base immediately neutralizes the HCl generated, preventing gas evolution, but it produces

    
     (foaming). Ensure the beaker is only 1/3 full to allow for foam.
    

3. Controlled Addition

  • Slowly add the diluted acyl chloride solution to the stirring alkaline ice mixture.

  • Dropwise addition is critical. Watch for foaming.[4][5][6]

  • Observation: If the solution heats up or foams excessively, stop and let it cool.

4. Verification & Disposal

  • Once addition is complete, remove the ice bath and let the mixture stir at room temperature for 30 minutes to ensure complete hydrolysis.

  • Check pH.[4][7] It should be neutral (pH 6-8) or basic. If acidic, add more solid Sodium Bicarbonate.

  • Phase Separation:

    • Organic Layer (DCM): Contains the hydrolyzed organic acid (unless it formed a salt). Dispose of as "Halogenated Organic Waste."

    • Aqueous Layer: Contains salts (NaCl). Check local regulations; usually disposable as "Aqueous Waste" or drain-disposable if non-toxic organics are absent (consult local EHS). Safe default: Collect all as Chemical Waste.

QuenchingWorkflow Step1 1. Dilute (DCM/Toluene) Step2 2. Prepare Base (Ice Bath + NaHCO3) Step1->Step2 Prepare Step3 3. Dropwise Addition (Watch for CO2 Foam) Step2->Step3 React Step4 4. Check pH (Must be pH 6-9) Step3->Step4 Neutralize Step5 5. Waste Bin (Halogenated/Aqueous) Step4->Step5 Dispose

Figure 2: Sequential workflow for the chemical quenching of acid chloride residues.

Emergency Response: Spills

ScenarioResponse Protocol
Small Spill (<10 mL) 1. Evacuate immediate area (fumes). 2. Cover spill with dry sand or vermiculite . 3. Do NOT use water.[5] 4. Scoop into a dry container and label as hazardous waste.
Large Spill (>10 mL) 1. Evacuate the lab immediately. 2. Pull the fire alarm if fumes are overwhelming. 3. Call EHS/Emergency Services. 4. Do not attempt to clean up without SCBA (Self-Contained Breathing Apparatus).
Skin Contact 1. Wipe off excess chemical with a dry cloth (do not rub). 2. Rinse with copious water for 15 minutes.[1] 3. Seek medical attention (burns may be delayed).

References

  • University of California, Merced. Standard Operating Procedure: Hydrochloric Acid & Acid Chlorides. Retrieved from [Link]

  • Dartmouth College EHS. Hazardous Waste Disposal Guide: Acids and Bases. Retrieved from [Link]

  • Princeton University EHS. Laboratory Safety Guide: Waste Disposal Procedures. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Methoxy-2-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Hazard Profile

Handling 4-Methoxy-2-methylbenzoyl chloride (CAS: 36565-67-0) requires a safety strategy that goes beyond standard organic synthesis protocols. As an acyl chloride, this compound presents a dual-threat mechanism: direct corrosive tissue damage upon contact and the rapid evolution of hydrogen chloride (HCl) gas upon exposure to ambient moisture.

Effective safety is not merely about wearing gear; it is about establishing a barrier between the researcher and the hydrolysis reaction. The following guide synthesizes material compatibility data with operational logic to ensure zero-exposure handling.

The Hydrolysis Hazard Mechanism

Understanding the reaction kinetics with moisture is critical for selecting the right PPE. The moment this compound breaches containment, it reacts with mucous membranes.

HydrolysisHazard Substrate 4-Methoxy-2-methylbenzoyl chloride Reaction Rapid Hydrolysis Substrate->Reaction Moisture Atmospheric/Tissue Moisture (H₂O) Moisture->Reaction HCl Hydrogen Chloride (HCl) (Gas/Mist) Reaction->HCl Exothermic Release Acid 4-Methoxy-2-methylbenzoic acid Reaction->Acid Damage Severe Respiratory/Ocular Burns HCl->Damage Inhalation/Contact

Figure 1: The hydrolysis pathway illustrating the immediate generation of HCl gas upon contact with moisture, necessitating respiratory protection and moisture-proof barriers.

Hierarchy of Controls: Engineering First

Before selecting PPE, the environment must be secured. PPE is the last line of defense, not the first.

  • Primary Containment: All transfers must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .

  • Atmosphere Control: Due to moisture sensitivity, handle under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox when possible. This prevents the degradation of the reagent and the buildup of HCl in the vessel.

Personal Protective Equipment (PPE) Specifications

The following recommendations are based on permeation resistance against acid chlorides and common solvents (e.g., Dichloromethane, THF) used in conjunction with this reagent.

A. Hand Protection: The Double-Gloving Protocol

Standard nitrile gloves offer splash protection but degrade quickly under exposure to acid chlorides and organic solvents.

  • Inner Layer: 4 mil Nitrile (Inspection layer).

  • Outer Layer: 5-8 mil Extended Cuff Nitrile or Silver Shield® (Laminate) for high-risk transfers.

  • The Self-Validating System: Wear a colored inner glove (e.g., blue) and a contrasting outer glove (e.g., white/purple). If the inner color becomes visible or the outer glove ripples, barrier integrity is compromised. Change immediately.

B. Eye and Face Protection

Safety glasses are insufficient due to the lachrymator potential of the hydrolysis byproducts.

  • Requirement: Chemical splash goggles (indirect venting) are mandatory.

  • Augmentation: Use a face shield (8-inch minimum) over goggles when handling volumes >100 mL or during quenching steps to protect against exothermic splashing.

C. Respiratory Protection

While the fume hood is primary, respiratory protection is required for spill cleanup or equipment failure scenarios.

  • Cartridge Type: Combination Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive band). The "Acid Gas" component is non-negotiable due to HCl generation.

  • Fit: Full-face respirator recommended for spills to protect eyes from HCl vapors simultaneously.

Summary of PPE Requirements
PPE CategoryStandard Operation (In Hood)High Risk / Spill CleanupCritical Specification
Gloves Double Nitrile (min 4 mil inner, 5 mil outer)Silver Shield® (Laminate) or Butyl RubberChange frequency: Every 30 mins or immediately upon splash.
Eye/Face Chemical Splash GogglesFull-face RespiratorIndirect venting to prevent gas entry.
Body Lab Coat (100% Cotton or Nomex) + Chemical ApronTychem® or equivalent chemical resistant suitSynthetic blends may melt if reaction is exothermic/ignites.
Respiratory None (if Hood functional)Full-face w/ OV/AG CartridgesMust cover HCl gas and organic solvent vapors.

Operational Protocol: Handling & Transfer

This workflow emphasizes "Closed System" handling to minimize exposure.

Step-by-Step Transfer Methodology
  • Pre-Operational Check:

    • Verify fume hood flow.

    • Prepare a neutralization beaker (saturated Sodium Bicarbonate) inside the hood before opening the reagent bottle.

    • Self-Validation: Perform a "dry run" of hand movements to ensure the sash does not impede reach.

  • The Transfer (Syringe/Cannula Method):

    • Avoid open pouring. Pouring increases surface area for hydrolysis.

    • Insert a needle connected to an inert gas line into the reagent bottle (pressure relief).

    • Withdraw the required volume using a dry, gas-flushed syringe.

    • Transfer directly into the reaction vessel through a septum.

  • Equipment Decontamination:

    • Do not remove the contaminated syringe from the hood.

    • Immediately draw up the neutralizing solution (Sodium Bicarbonate) into the syringe to quench residual acid chloride.

Workflow Visualization

HandlingWorkflow Start Start: Pre-Op Check (Hood Flow + Neutralizer Prep) PPE Don PPE: Double Nitrile + Goggles + Apron Start->PPE Transfer Closed Transfer (Syringe/Cannula under N₂) PPE->Transfer Quench Immediate Needle Quench (Sat. NaHCO₃) Transfer->Quench Critical Safety Step Clean Wipe Down Surfaces (Weak Base Solution) Quench->Clean End Disposal (Segregated Organic Waste) Clean->End

Figure 2: Operational workflow emphasizing the immediate quenching of transfer tools to prevent latent exposure.

Emergency Response & Disposal

Spill Management (Inside Fume Hood)
  • Alert: Notify nearby personnel.

  • Cover: Cover the spill with a solid absorbent (Vermiculite or dry sand). Do not use paper towels (rapid surface area increase = rapid HCl evolution).

  • Neutralize: Slowly add solid Sodium Carbonate or Calcium Carbonate to the absorbent mixture. Expect fizzing (CO2 release).

  • Collect: Once neutralized, sweep into a hazardous waste container.

First Aid Measures
  • Skin Contact: Immediate irrigation is vital. Flush with water for 15 minutes. Do not attempt to neutralize on the skin (exothermic risk).

  • Eye Contact: Flush for 15 minutes minimum. Hold eyelids open. Seek medical attention immediately—corneal damage can be delayed.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Waste Disposal
  • Never dispose of unquenched acid chlorides.

  • Protocol: Slowly add the waste material to a stirred solution of 10% Sodium Hydroxide or saturated Sodium Bicarbonate on an ice bath.

  • Check pH to ensure neutrality before disposing into the "Organic Solvents" waste stream.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 263640, this compound. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) EHS. SOP: Acyl Chlorides. Retrieved from [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.